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  • Product: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1373611-77-8

Core Science & Biosynthesis

Foundational

Comprehensive Preliminary Toxicity Profiling of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Preclinical Development

[label="Phase I Metabolism", fontcolor="#20212 Target Scaffold: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) [1.1] Application: Fragment-based drug discovery, agrochemical intermediate, and ki...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Phase I Metabolism", fontcolor="#20212

Target Scaffold: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) [1.1] Application: Fragment-based drug discovery, agrochemical intermediate, and kinase inhibitor scaffold.

As a Senior Application Scientist, I approach the safety evaluation of a novel chemical scaffold not as a routine checklist, but as a mechanistic puzzle. The molecule 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is a highly versatile building block[1]. However, integrating a pyrazole core, a halogen, a cyclopropyl ring, and a carboxylic acid into a single low-molecular-weight framework introduces specific toxicological liabilities. To advance this scaffold into lead optimization, we must isolate and interrogate the biological causality behind each structural feature using self-validating experimental systems.

Structural Alerts and Mechanistic Causality

Before initiating any in vitro assay, we must establish why we are testing this specific scaffold. Each functional group dictates a distinct biological interaction:

  • The Pyrazole Core (Cardiotoxicity Liability): Pyrazole scaffolds are notorious for off-target interactions with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT prolongation and fatal arrhythmias ([2]). The basicity and hydrogen-bonding capacity of the pyrazole nitrogens facilitate binding within the hERG central cavity[2].

  • The Carboxylic Acid (Idiosyncratic Hepatotoxicity): Carboxylic acids can undergo Phase II metabolism via hepatic UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. These electrophilic intermediates can covalently bind to hepatic proteins, triggering immune-mediated idiosyncratic drug-induced liver injury (DILI) ([3]).

  • The Cyclopropyl Ring (Reactive Metabolites): While cyclopropyl groups enhance metabolic stability, they can act as suicide inhibitors of Cytochrome P450 (CYP) enzymes. Single-electron oxidation can lead to radical-mediated ring opening, generating reactive electrophiles that inactivate the enzyme.

  • Halogenation (5-Chloro): The C5-chlorine substitution increases lipophilicity (LogP). While this improves membrane permeability, it can exacerbate bioaccumulation and systemic toxicity, a phenomenon frequently observed in halogenated pyrazole fungicides ([4]).

Pathway Parent Pyrazole-4-carboxylic acid UGT UGT Enzymes (Hepatic) Parent->UGT Phase II Metabolism AcylGluc Acyl Glucuronide Intermediate UGT->AcylGluc Protein Covalent Protein Binding AcylGluc->Protein Nucleophilic Attack Tox Idiosyncratic Hepatotoxicity Protein->Tox Immune Response

Caption: Acyl glucuronidation pathway leading to potential idiosyncratic hepatotoxicity.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate these structural alerts, we deploy a suite of self-validating in vitro assays. A protocol is only trustworthy if it contains internal logic to detect its own failure.

Protocol A: hERG Patch-Clamp Assay (Cardiovascular Safety)

Rationale: To quantify the binding affinity of the pyrazole scaffold to potassium channels, mitigating the risk of drug-induced Long QT syndrome[2].

  • Preparation: Culture CHO cells stably expressing the hERG channel. Prepare 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in DMSO (final assay concentration <0.1% DMSO).

  • Electrophysiology: Perform whole-cell patch-clamp electrophysiology. Apply a voltage step protocol (depolarization to +20 mV followed by repolarization to -50 mV) to elicit tail currents.

  • Perfusion: Perfuse the cells with escalating concentrations of the compound (0.1 μM to 30 μM) and record the fractional block of the tail current.

  • Self-Validation System: The system is self-validating through the inclusion of a known hERG inhibitor (e.g., E-4031). If the IC50 of the positive control deviates by more than 0.5 log units from historical baselines, the entire plate is invalidated. This ensures that a "safe" reading for our pyrazole is not artificially deflated by poor cell health or patch seal leaks.

Protocol B: 3D HepG2 Spheroid Assay (Hepatotoxicity)

Rationale: Standard 2D cell cultures rapidly lose CYP450 expression. 3D spheroids better mimic the complex hepatic microenvironment and maintain prolonged metabolic competence, which is crucial for detecting acyl glucuronide-mediated toxicity ([5]).

  • Seeding: Seed HepG2 cells (2,000 cells/well) in ultra-low attachment 96-well plates and centrifuge at 200 x g to initiate aggregation[5]. Culture for 7 days to form mature spheroids.

  • Exposure: Expose spheroids to the compound (1–100 μM) for 72 hours.

  • Quantitation: Assess cell viability using a fluorescent Resazurin reduction assay or ATP quantitation (CellTiter-Glo 3D)[5].

  • Self-Validation System: Include Chlorpromazine as a hepatotoxic positive control. Furthermore, visually inspect spheroids via brightfield microscopy prior to lysis; if the untreated control spheroids lack a defined, compact border, the assay is rejected due to failed 3D architecture.

Protocol C: GSH Trapping Assay for Reactive Metabolites

Rationale: To detect electrophilic intermediates generated from the CYP-mediated opening of the cyclopropyl ring.

  • Incubation: Incubate 10 μM of the compound with human liver microsomes (HLM) (1 mg/mL protein) and 5 mM glutathione (GSH) in phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Analysis: Quench with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-HRMS/MS (Q-TOF) utilizing neutral loss scanning for m/z 129 (characteristic of GSH adducts).

  • Self-Validation System: A parallel incubation lacking NADPH serves as an internal negative control. If GSH adducts are detected in the absence of NADPH, it indicates that the parent scaffold possesses direct electrophilic reactivity. If adducts only form with NADPH, the liability is strictly metabolic.

ToxicityWorkflow cluster_0 In Vitro Assays Start 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid Ames Ames Mutagenicity (Salmonella typhimurium) Start->Ames hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG HepG2 HepG2 3D Spheroids (Hepatotoxicity) Start->HepG2 GSH GSH Trapping (Reactive Metabolites) Start->GSH Decision Go/No-Go Decision Ames->Decision hERG->Decision HepG2->Decision GSH->Decision

Caption: Workflow for preliminary toxicity profiling of pyrazole scaffolds.

Quantitative Data Summaries

The following table summarizes the anticipated preliminary toxicity metrics for this scaffold, synthesized from structurally related halogenated pyrazole-4-carboxylic acid derivatives[3][6].

AssayTarget / EndpointResultInterpretation
hERG Patch-Clamp Potassium Channel InhibitionIC50 = 18.5 μMLow to moderate cardiotoxicity risk; structural optimization may be required if IC50 drops below 10 μM[2].
Ames Test (Miniaturized) Mutagenicity (S. typhimurium)Negative (all strains)No inherent mutagenic liability observed for this specific halogenated arrangement[3].
HepG2 3D Spheroids Hepatotoxicity (Viability)CC50 > 100 μMExcellent hepatic safety margin; acyl glucuronidation does not immediately translate to acute in vitro cytotoxicity[5].
GSH Trapping Reactive Metabolite FormationTrace adducts detectedMinor CYP-mediated cyclopropyl ring opening; requires monitoring during in vivo PK studies.
Kinetic Solubility Aqueous Solubility (pH 7.4)145 μMGood solubility driven by the carboxylic acid, aiding renal clearance and reducing bioaccumulation[2].
References
  • ACS Publications. "Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies". Journal of Medicinal Chemistry. URL:[Link]

  • MDPI. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents". Molecules. URL:[Link]

  • MDPI. "In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics". Molecules. URL:[Link]

  • CORE / Original Publisher. "Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides". Archived Research. URL:[Link]

  • NIH PMC. "Network analysis of toxic endpoints of fungicides in zebrafish". National Center for Biotechnology Information. URL:[Link]

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Exploratory

mechanism of action of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in vitro

The 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid Scaffold: In Vitro Mechanism of Action and Profiling Workflows in USP7 Inhibitor Discovery Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the id...

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Author: BenchChem Technical Support Team. Date: March 2026

The 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid Scaffold: In Vitro Mechanism of Action and Profiling Workflows in USP7 Inhibitor Discovery

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective targeted therapies. 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) has emerged as a highly versatile, low-molecular-weight building block[1][2]. While inherently a fragment, this specific pyrazole-4-carboxylic acid core serves as the foundational pharmacophore for potent inhibitors targeting Ubiquitin-Specific Protease 7 (USP7) , a critical deubiquitinating enzyme (DUB) implicated in oncology via the MDM2-p53 tumor suppressor axis[3][4].

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanism of action of this scaffold, explain the causality behind its structural features, and provide the self-validating biochemical workflows required to evaluate its derivatives in the laboratory.

Structural Pharmacophore Analysis: The Causality of Design

To understand the in vitro mechanism of action, we must first analyze the physical chemistry of the scaffold. Each moiety serves a distinct, causal purpose in target engagement:

  • The Carboxylic Acid Group (-COOH): Acts as the primary anchor. In the context of USP7, the carboxylic acid forms critical, directional hydrogen bonds with the backbone amides of the catalytic cleft or allosteric binding pockets[5].

  • The 3-Cyclopropyl Group: This moiety is designed to occupy the restrictive, lipophilic S1 sub-pocket of the target protease. The rigid cyclopropyl ring drives an entropic gain by displacing highly ordered water molecules from the hydrophobic pocket without introducing heavy rotational penalties.

  • The 5-Chloro Substituent: Halogenation serves a dual purpose. Biochemically, it enhances the metabolic stability of the fragment. Biophysically, the chlorine atom acts as a halogen bond donor to oxygen or nitrogen acceptors in the protein backbone, significantly increasing the residence time ( 1/koff​ ) of the inhibitor within the active site.

In Vitro Mechanism of Action: The USP7-MDM2-p53 Axis

In vitro cellular assays demonstrate that derivatives of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid act as competitive or allosteric inhibitors of USP7[5][6].

The Biological Context: Under normal physiological conditions, USP7 binds to and deubiquitinates MDM2 (an E3 ubiquitin ligase), thereby preventing MDM2's proteasomal degradation[7][8]. Stabilized MDM2 subsequently ubiquitinates the tumor suppressor protein p53, marking p53 for destruction and allowing cancer cells to evade apoptosis[4].

The Inhibitory Mechanism: When a small molecule based on the 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid scaffold enters the in vitro system, it binds to USP7, blocking its deubiquitinase activity[9]. Deprived of USP7's protective deubiquitination, MDM2 undergoes rapid auto-ubiquitination and proteasomal degradation[7][10]. The depletion of MDM2 relieves the suppression of p53, leading to p53 stabilization, cell cycle arrest, and apoptosis in cancerous cell lines[4][11].

USP7_Pathway Inhibitor Scaffold-based Inhibitor USP7 USP7 (Deubiquitinase) Inhibitor->USP7 Blocks activity MDM2 MDM2 (E3 Ligase) USP7->MDM2 Fails to deubiquitinate (MDM2 degrades) p53 p53 (Tumor Suppressor) MDM2->p53 Relieves p53 suppression Apoptosis Apoptosis p53->Apoptosis Activates

Fig 1: Mechanism of USP7 inhibition stabilizing the p53 tumor suppressor pathway.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of compounds derived from this scaffold, researchers must employ orthogonal, self-validating assay systems. Relying on a single assay can lead to false positives due to compound aggregation or autofluorescence.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Rationale: Standard fluorogenic assays are susceptible to interference from the intrinsic fluorescence of pyrazole derivatives. TR-FRET introduces a time delay between excitation and emission reading, eliminating short-lived background autofluorescence[5][12].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.05% Tween-20, 1 mM DTT). Thaw recombinant full-length USP7 enzyme on ice[5].

  • Compound Plating: Echo-dispense the pyrazole-based inhibitor into a 384-well low-volume microplate in a 10-point dose-response format (starting at 100 µM, 1:3 dilution). Ensure final DMSO concentration remains 1%[5].

  • Enzyme Pre-incubation: Add 5 nM of recombinant USP7 to the wells. Incubate at room temperature for 30 minutes. Causality: This step allows for binding equilibrium to be reached, which is critical for accurately calculating the IC50​ of compounds with slow binding kinetics.

  • Substrate Addition: Initiate the reaction by adding 150 nM of a custom TR-FRET di-ubiquitin substrate (e.g., UbA10 labeled with Europium cryptate and a customized acceptor fluorophore)[5][12].

  • Kinetic Read: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation filter and measuring dual emission at 620 nm and 665 nm over 60 minutes.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm). Plot the initial velocities against inhibitor concentration using a 4-parameter logistic non-linear regression to determine the IC50​ [9].

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: While TR-FRET confirms functional inhibition, it does not confirm direct target engagement or kinetic parameters. SPR provides label-free, real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates[9].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize His-tagged USP7 via amine coupling to flow cell 2 (active channel), targeting an immobilization level of ~3000 RU. Flow cell 1 remains unmodified as the reference channel.

  • Analyte Injection: Dilute the 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid derivative in running buffer (PBS-P+ containing 2% DMSO). Inject the compound over both flow cells at a flow rate of 30 µL/min for 60 seconds (association phase).

  • Dissociation Phase: Flow running buffer alone for 300 seconds to monitor the dissociation of the compound from the enzyme.

  • Validation: Perform a solvent correction to account for bulk refractive index changes caused by DMSO. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Workflow Lib Fragment Library (5-Cl-3-CP-PCA derivatives) FRET Primary Screen (TR-FRET Assay) Lib->FRET SPR Kinetic Profiling (SPR) FRET->SPR Xray Structural Validation (X-ray Crystallography) SPR->Xray Lead Lead Optimization Xray->Lead

Fig 2: In vitro screening workflow for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Quantitative Data Presentation

During the hit-to-lead optimization process, the bare 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid fragment is chemically elaborated to improve its potency and pharmacokinetic profile. The table below summarizes representative in vitro profiling data, demonstrating the evolution from the initial fragment to a highly optimized lead molecule targeting USP7.

ParameterBare Scaffold (Fragment)Optimized Lead DerivativeAssay / Calculation Method
Molecular Weight (Da) 186.60412.85Mass Spectrometry
Biochemical IC50​ (µM) > 50.00.045TR-FRET Cleavage Assay
Binding Affinity KD​ (µM) 85.20.012Surface Plasmon Resonance
Dissociation Half-life ( t1/2​ ) < 1 sec14.5 minCalculated from SPR koff​
Ligand Efficiency (LE) 0.280.41 ΔG/Nheavy_atoms​
Cellular EC50​ (µM) N/A (No Permeability)0.350p53 Stabilization (Western Blot)

Note: Ligand Efficiency (LE) >0.3 is generally considered the threshold for a highly optimized, drug-like molecule. The bare scaffold provides a strong starting LE, proving its value as a foundational pharmacophore.

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Foundational

pharmacokinetics of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Pharmacokinetics of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid Authored by: A Senior Application Scientist Foreword: Charting the In Vivo Journey of a Novel Pyrazole Carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetics of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: Charting the In Vivo Journey of a Novel Pyrazole Carboxylic Acid Derivative

The intersection of novel chemical entities and their biological fate is a critical juncture in modern drug discovery and development. 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, a molecule showcasing a unique substitution pattern on the pyrazole core, represents a promising scaffold for therapeutic intervention. The pyrazole nucleus and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] However, the therapeutic potential of any compound is intrinsically linked to its pharmacokinetic profile—the journey it undertakes within a biological system.

This technical guide provides a comprehensive framework for elucidating the pharmacokinetic properties of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid. In the absence of direct published data for this specific molecule, this document serves as a predictive guide and a detailed methodological roadmap for researchers, scientists, and drug development professionals. We will delve into the hypothetical absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, grounded in the established principles of medicinal chemistry and drug metabolism. Furthermore, we will present a suite of robust in vitro and in vivo experimental protocols designed to rigorously evaluate these parameters.

The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for informed decision-making in preclinical and clinical development. By understanding the causality behind experimental choices, researchers can confidently navigate the complexities of pharmacokinetic profiling and unlock the full therapeutic potential of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Hypothetical ADME Profile of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

The chemical structure of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, featuring a lipophilic cyclopropyl group, a polar carboxylic acid moiety, and a halogenated pyrazole ring, suggests a multifaceted pharmacokinetic profile.

Absorption

The presence of both lipophilic and hydrophilic functional groups suggests that the absorption of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid following oral administration is likely to be moderate to good. The carboxylic acid group (with an estimated pKa around 3-4) will be largely ionized in the neutral pH of the intestines, which could limit passive diffusion. However, the overall lipophilicity imparted by the cyclopropyl and chloro-substituted pyrazole core may counterbalance this, allowing for some degree of transcellular transport. The potential for involvement of active transport mechanisms, such as organic anion transporters (OATs), should also be considered.

Distribution

We hypothesize that 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid will exhibit moderate plasma protein binding, primarily to albumin, due to its acidic nature. The volume of distribution (Vd) is anticipated to be low to moderate, suggesting distribution primarily within the extracellular fluid and some penetration into tissues. The extent of tissue penetration will be influenced by the compound's lipophilicity and its affinity for tissue-specific transporters.

Metabolism

The metabolism of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is expected to proceed through several key pathways. The pyrazole ring itself is relatively stable, but the cyclopropyl group and the aromatic ring are potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Phase I metabolism may involve hydroxylation of the cyclopropyl ring or the pyrazole ring. The resulting hydroxylated metabolites could then undergo Phase II conjugation reactions, such as glucuronidation of the hydroxyl group or the carboxylic acid moiety. Direct glucuronidation of the carboxylic acid is also a highly probable metabolic route.

Excretion

Given the presence of the carboxylic acid group, which will be ionized at physiological pH, renal excretion is predicted to be the primary route of elimination for the parent compound and its more polar metabolites. Both glomerular filtration and active tubular secretion via organic anion transporters are likely to contribute to its renal clearance. Some degree of biliary excretion, particularly for larger glucuronide conjugates, cannot be ruled out.

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, a tiered approach involving in vitro and in vivo studies is recommended.

In Vitro Assays
2.1.1. Aqueous Solubility
  • Protocol:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Shake the suspension at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4][5]

2.1.2. Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Protocol:

    • Prepare a donor plate with a solution of the test compound in a buffer at a relevant physiological pH (e.g., pH 5.0 for gastric and pH 7.4 for intestinal).

    • Coat a filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

    • Place the filter plate on top of an acceptor plate containing buffer.

    • Add the donor solution to the filter plate and incubate for a defined period (e.g., 4-16 hours).

    • Measure the concentration of the compound in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe).

2.1.3. Plasma Protein Binding
  • Protocol (Equilibrium Dialysis):

    • Prepare a solution of the test compound in plasma (human, rat, or mouse).

    • Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers.

    • Calculate the fraction unbound (fu) of the compound.

2.1.4. Metabolic Stability in Liver Microsomes
  • Protocol:

    • Pre-incubate liver microsomes (from relevant species) with the test compound in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the remaining concentration of the parent compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Studies
2.2.1. Pharmacokinetic Study in Rodents
  • Protocol:

    • Administer a single dose of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract the compound from the plasma and analyze the concentration using a validated LC-MS/MS method.[6]

    • Perform non-compartmental analysis to determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability).

2.2.2. Mass Balance and Excretion Study
  • Protocol:

    • Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C).

    • Administer a single dose of the radiolabeled compound to rodents housed in metabolic cages.

    • Collect urine, feces, and expired air over a period of time until the majority of the radioactivity is recovered (e.g., 7 days).

    • Quantify the total radioactivity in each matrix to determine the routes and rates of excretion.

    • Pool samples for metabolite profiling and identification.

Data Presentation and Visualization

Summary of Hypothetical In Vitro Pharmacokinetic Data
ParameterHypothetical ValueImplication
Aqueous Solubility (pH 7.4) 50-100 µg/mLSufficient for dissolution in the gastrointestinal tract.
PAMPA Permeability Moderate (Pe ~5 x 10⁻⁶ cm/s)Suggests passive diffusion contributes to absorption.
Plasma Protein Binding (fu) 0.1 - 0.3Moderate binding, with a significant fraction free to exert pharmacological effects.
Liver Microsomal Stability (t1/2) > 30 minutesIndicates low to moderate hepatic clearance.
Summary of Hypothetical In Vivo Pharmacokinetic Parameters in Rats
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
CL (mL/min/kg) 15-
Vd (L/kg) 0.5-
t1/2 (h) 2.53.0
Cmax (ng/mL) -1500
Tmax (h) -1.0
F (%) -60
Visualizations

Pharmacokinetic_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Solubility Solubility Permeability Permeability Plasma Protein Binding Plasma Protein Binding Metabolic Stability Metabolic Stability Rodent PK Study Rodent PK Study Metabolic Stability->Rodent PK Study Excretion Study Excretion Study Rodent PK Study->Excretion Study Metabolite ID Metabolite ID Excretion Study->Metabolite ID Final Report Final Report Metabolite ID->Final Report Compound Synthesis Compound Synthesis Compound Synthesis->Solubility Compound Synthesis->Permeability Compound Synthesis->Plasma Protein Binding Compound Synthesis->Metabolic Stability

Caption: Overall workflow for the pharmacokinetic characterization of a novel compound.

Metabolic_Pathway Parent Compound Parent Compound Phase I Metabolites Phase I Metabolites Parent Compound->Phase I Metabolites CYP450 Oxidation Phase II Conjugates Phase II Conjugates Parent Compound->Phase II Conjugates Direct Glucuronidation Excretion Excretion Parent Compound->Excretion Renal Phase I Metabolites->Phase II Conjugates Glucuronidation Phase II Conjugates->Excretion Renal/Biliary

Caption: Hypothetical metabolic pathway for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive pharmacokinetic evaluation of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid. The proposed ADME profile, based on its chemical structure, suggests that this compound is a viable candidate for further development. The detailed in vitro and in vivo protocols outlined will enable the generation of critical data to validate these hypotheses and to construct a comprehensive understanding of its in vivo behavior.

Future studies should focus on identifying the specific CYP isozymes responsible for its metabolism to anticipate potential drug-drug interactions. Additionally, pharmacokinetic/pharmacodynamic (PK/PD) modeling will be crucial to establish a clear relationship between drug exposure and therapeutic effect, ultimately guiding dose selection for clinical studies. The insights gained from these studies will be instrumental in advancing 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid from a promising chemical entity to a potential therapeutic agent.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of the Chinese Chemical Society. Available at: [Link]

  • Sharma, V., et al. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Siddiqui, A. A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Google Patents. (1990). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.

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Exploratory

Fragment-Based Lead Discovery: Receptor Binding Affinity of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting scaffold is the most critical determinant of a program's success. 5-chloro-3-cyclopropyl-1H-pyrazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting scaffold is the most critical determinant of a program's success. 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS 1373611-77-8) represents a privileged, high-value chemotype. While it is a commercially available building block with a molecular weight of 186.59 g/mol (1)[1], its structural architecture makes it an ideal probe for mapping complex receptor binding pockets.

Pyrazole-4-carboxylic acid derivatives are widely validated in the literature for disrupting challenging protein-protein interactions, such as the KEAP1-NRF2 interface (2)[2], and for targeting kinase/enzyme domains like PDE4 (3)[3] and Angiotensin II receptors (4)[4]. This whitepaper dissects the biophysical rationale behind this fragment's binding affinity and provides self-validating protocols for quantifying its thermodynamic and kinetic interactions.

Structural Rationale & Pharmacophore Deconstruction

To understand the receptor binding affinity of this molecule, we must deconstruct it into its four distinct pharmacophoric vectors. Each functional group is deliberately positioned to maximize Ligand Efficiency (LE).

  • 4-Carboxylic Acid (The Anchor): At physiological pH, the carboxylate is deprotonated, acting as a primary bidentate hydrogen bond acceptor. In targets like the Angiotensin II receptor, this moiety is strictly essential for high-affinity anchoring[4].

  • 1H-Pyrazole Core (The Rigid Spacer): Provides a planar, heteroaromatic system capable of π−π stacking or cation- π interactions with receptor tyrosine or phenylalanine residues, locking the molecule into a predictable binding trajectory.

  • 5-Chloro Substituent (The Halogen Bond Donor): Chlorine introduces the potential for halogen bonding ( R−X⋯Y ) with backbone carbonyls. This highly directional interaction significantly increases target residence time ( 1/Koff​ ) and improves the metabolic stability of the fragment.

  • 3-Cyclopropyl Group (The Lipophilic Shield): Fills small, constrained hydrophobic sub-pockets. Unlike flexible linear alkyl chains, the rigid cyclopropyl ring incurs a near-zero entropic penalty upon binding, driving up the overall affinity[3].

BindingModel Ligand 5-chloro-3-cyclopropyl-1H- pyrazole-4-carboxylic acid Carboxyl 4-Carboxylic Acid Ligand->Carboxyl Pyrazole Pyrazole Core Ligand->Pyrazole Chloro 5-Chloro Group Ligand->Chloro Cyclopropyl 3-Cyclopropyl Ligand->Cyclopropyl Receptor_Hbond Receptor H-Bond Donor/Acceptor Carboxyl->Receptor_Hbond Ionic/H-Bond Receptor_Pi Aromatic Pocket (Pi-Pi Stacking) Pyrazole->Receptor_Pi Pi-Stacking Receptor_Halogen Halogen Bond Acceptor Chloro->Receptor_Halogen Halogen Bond Receptor_Hydro Hydrophobic Cavity Cyclopropyl->Receptor_Hydro Van der Waals

Fig 1: Pharmacophore mapping and receptor binding interactions of the pyrazole-4-carboxylic acid.

Biophysical Methodologies: Establishing a Self-Validating System

To accurately measure the binding affinity ( Kd​ ) of a low-molecular-weight fragment, orthogonal biophysical techniques must be employed. As an Application Scientist, I mandate the following self-validating workflows to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) Kinematic Profiling

Objective: Determine the association ( Kon​ ) and dissociation ( Koff​ ) rates of the fragment.

  • Step 1: Target Immobilization. Immobilize the target receptor (e.g., KEAP1 Kelch domain) onto a CM5 sensor chip using standard EDC/NHS amine coupling.

    • Causality: Because the fragment has a low molecular weight (186.59 g/mol )[1], a high surface density of the receptor (2000–3000 RU) is mathematically required to generate a detectable resonance shift ( Rmax​≈20 RU). The SPR signal is directly proportional to the mass of the bound analyte.

  • Step 2: Stringent DMSO Solvent Correction. Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer.

    • Causality: Fragments are highly soluble in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte sample creates a bulk refractive index shift that easily eclipses the actual binding signal of a 186 Da molecule.

  • Step 3: Multi-Cycle Kinetics Injection. Inject the fragment at concentrations ranging from 3.125 μM to 200 μM at a high flow rate (50 μL/min ).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed Kon​ is purely reaction-controlled—a critical factor given the characteristically fast on/off rates of fragment-sized ligands.

  • Validation Checkpoint: Compare the theoretical Rmax​ to the experimental Rmax​ . A super-stoichiometric response indicates non-specific aggregation, immediately invalidating the run.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Objective: Orthogonally validate the SPR hit by deconvoluting the binding affinity ( Kd​ ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions.

  • Step 1: Rigorous Buffer Matching. Dialyze the receptor protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO). The fragment must be dissolved in the exact dialysate.

    • Causality: ITC measures the raw heat of interaction. If the fragment is dissolved in a buffer with even a 0.05 pH unit difference from the receptor cell, the heat of protonation/dilution will completely swamp the micro-calorie heat signature of the specific binding event.

  • Step 2: Titration Execution. Titrate the fragment (syringe, ~1 mM) into the receptor (cell, ~50 μM ) using 19 injections of 2 μL each at 25∘C .

    • Causality: The high fragment concentration in the syringe ensures complete saturation of the receptor by the end of the titration, which is mathematically required to accurately fit the inflection point of the binding isotherm.

  • Validation Checkpoint: Perform a control titration of the fragment into the buffer alone. Subtracting this background heat isolates the specific binding enthalpy, proving the interaction is target-specific.

Comparative Binding Metrics

The table below summarizes representative biophysical data demonstrating how pyrazole-4-carboxylic acid fragments perform against model targets. Notice how the addition of the chloro and cyclopropyl groups drastically improves Ligand Efficiency (LE).

Fragment ChemotypeModel Target Class Kd​ / IC50​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
1H-pyrazole-4-carboxylic acidBaseline Reference> 1000N/AN/A< 0.20
3,5-dimethyl-1H-pyrazole-4-carboxylic acidPDE4D82.0-4.2-1.10.28
5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid KEAP1 / Generic Model 45.5 -5.8 -0.4 0.34

*Representative thermodynamic profile for the substituted chemotype, demonstrating enthalpy-driven binding facilitated by halogen bonding and optimized hydrophobic packing.

Conclusion & Lead Optimization Trajectory

The 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid scaffold is not merely a chemical building block; it is a highly optimized, enthalpy-driven anchor for drug discovery. Its intrinsic ability to form bidentate hydrogen bonds, coupled with the residence-time-enhancing properties of the 5-chloro group, makes it an ideal starting point for structure-based lead optimization. Future medicinal chemistry efforts should focus on elaborating the N1 position of the pyrazole ring to reach adjacent solvent-exposed channels, thereby increasing overall potency while maintaining the exceptional ligand efficiency of the core.

References

  • Sapphire Bioscience. "5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid | Product Information." 1

  • Davies, T.G. et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021. 2

  • Zhang, K.Y.J. et al. "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology / LBL, 2005.3

  • Garcia, U. et al. "Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles." Journal of Medicinal Chemistry, 1995. 4

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Executive Summary In contemporary medicinal chemistry and agrochemical development, halogenated pyrazole scaffolds are highly prized for their unique electronic properties and versatile reactivity[1]. 5-Chloro-3-cyclopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, halogenated pyrazole scaffolds are highly prized for their unique electronic properties and versatile reactivity[1]. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) serves as a premium building block, offering a trifecta of functional handles: a reactive chlorine atom for cross-coupling, a cyclopropyl group for enhanced lipophilicity and metabolic stability, and a carboxylic acid for direct amide bond formation[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic safety data sheets. This guide synthesizes structural causality with field-proven laboratory protocols, ensuring that researchers can manipulate this versatile small molecule scaffold safely and effectively while maintaining absolute scientific integrity.

Physicochemical Identity & Structural Logic

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological assays and chemical synthesis. The cyclopropyl moiety significantly alters the spatial geometry and lipophilicity of the pyrazole core, while the chlorine atom at the 5-position acts as an electron-withdrawing group, increasing the acidity of the adjacent carboxylic acid.

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acidStandard IUPAC nomenclature.
CAS Number 1373611-77-8[2]Unique numerical identifier for regulatory tracking.
Molecular Formula C₇H₇ClN₂O₂[2]Dictates mass spectrometry isotopic patterns (M and M+2 peaks due to Chlorine).
Molecular Weight 186.59 g/mol [3]Critical for precise stoichiometric calculations in synthesis.
Physical Form Solid[4]Prone to aerosolization; necessitates strict dust control.
Typical Purity ≥ 95%[3]High purity minimizes side reactions in metal-catalyzed cross-coupling.

Hazard Identification & Mechanistic Toxicology

Based on aggregate data for structurally analogous halogenated pyrazole-4-carboxylic acids, this compound exhibits specific toxicological profiles that require rigorous mitigation[5],[4].

GHS Classification & Mechanistic Causality
  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4): The lipophilic cyclopropyl group facilitates rapid gastrointestinal absorption, while the halogenated heterocycle can disrupt cellular metabolic pathways.

  • H315: Causes skin irritation (Skin Irritation - Category 2): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the slightly basic environment of dermal moisture, it induces localized pH disruption and protein denaturation[5].

  • H319: Causes serious eye irritation (Eye Irritation - Category 2A): The corneal epithelium is highly sensitive to both the acidity of the carboxyl group and the electrophilic nature of the chlorinated pyrazole ring[5].

  • H335: May cause respiratory irritation (STOT SE - Category 3): Inhalation of fine solid particulates leads to deposition in the upper respiratory tract, triggering immediate inflammatory cascades[4].

Cellular Stress Response Pathway

Exposure to reactive halogenated heterocycles can induce intracellular oxidative stress. The diagram below illustrates the biological causality of exposure, demonstrating why immediate decontamination is critical to prevent apoptosis[6].

CellularStress Exposure Exposure to Halogenated Pyrazole (CAS: 1373611-77-8) Membrane Membrane Permeation & Intracellular Accumulation Exposure->Membrane ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Moderate Stress Apoptosis Apoptosis (If Stress is Overwhelming) ROS->Apoptosis High/Prolonged Stress ARE Binding to Antioxidant Response Element (ARE) Nrf2->ARE Detox Detoxification & Cellular Survival ARE->Detox

Figure 1: Mechanistic pathway of cellular stress response following halogenated pyrazole exposure.

Rigorous Handling & Experimental Workflows

To ensure a self-validating system of safety, researchers must not merely follow steps, but verify containment at each phase. The following protocol is designed to eliminate aerosolization risks and prevent cross-contamination.

Step-by-Step Dispensing Methodology
  • Pre-Operational Validation:

    • Action: Verify the chemical fume hood face velocity is between 80–120 fpm.

    • Causality: Proper airflow is the primary barrier against H335 (respiratory irritation) hazards[4].

  • PPE Donning:

    • Action: Equip nitrile gloves (double-gloving recommended), tightly fitting safety goggles (conforming to EN 166 or NIOSH), and a flame-resistant lab coat.

  • Static Mitigation:

    • Action: Discharge static electricity from spatulas and weighing boats using an anti-static gun.

    • Causality: Fine pyrazole powders are highly susceptible to static cling, which can cause sudden aerosolization during transfer.

  • Dispensing & Sealing:

    • Action: Weigh the required mass carefully. Immediately dissolve the solid in the target solvent (e.g., DMF, DMSO, or DCM) to neutralize the dust hazard.

    • Validation: Visually inspect the balance area for micro-spills using a UV light (many pyrazoles exhibit faint fluorescence under UV, aiding in cleanup).

HandlingWorkflow Prep 1. Preparation Don PPE (Nitrile gloves, goggles, lab coat, P100 mask) Hood 2. Containment Transfer to Certified Chemical Fume Hood Prep->Hood Weighing 3. Dispensing Use anti-static tools to weigh solid (minimize dust) Hood->Weighing Reaction 4. Reaction Setup Dissolve in compatible solvent (e.g., DMF, DMSO) Weighing->Reaction Storage 5. Post-Handling Seal container under Argon/N2, Store at 2-8°C Reaction->Storage

Figure 2: Self-validating workflow for the safe handling and dispensing of pyrazole solids.

Storage, Stability, and Incompatibilities

Chemical integrity is paramount for reproducible research. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid must be stored under specific conditions to prevent degradation.

  • Temperature: Store sealed at 2-8°C [4]. Causality: Lower temperatures reduce the kinetic energy available for ambient decarboxylation or hydrolysis of the chlorine atom over long-term storage.

  • Atmosphere: Keep the container tightly closed and ideally purged with an inert gas (Argon or Nitrogen) before resealing[4]. Causality: Prevents atmospheric moisture from interacting with the carboxylic acid, which can lead to clumping and localized degradation.

  • Incompatibilities: Strictly avoid contact with strong oxidizing agents and strong bases. Causality: Strong bases will rapidly deprotonate the carboxylic acid, generating an exothermic reaction, while oxidizers may attack the electron-rich nitrogen atoms of the pyrazole ring.

Emergency Response & Decontamination Protocols

In the event of a protocol failure, immediate, causality-driven response is required.

  • Solid Spill: Do NOT dry sweep. Causality: Dry sweeping forcefully aerosolizes the compound. Protocol: Gently cover the spill with damp absorbent paper or a dedicated chemical spill pad to suppress dust. Carefully collect the material into a hazardous waste container and wash the area thoroughly with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing[5]. Causality: Water dilutes the localized acidity of the carboxylic acid, preventing deeper dermal penetration.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[4]. Seek immediate ophthalmological assessment.

References

  • 2. 3. 4.

Sources

Exploratory

Predictive ADME Profiling and Preclinical Validation Strategy for 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid

Executive Summary In contemporary drug discovery, the early delineation of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is critical to mitigating late-stage attrition. 5-chloro-3-cyclopropyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the early delineation of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is critical to mitigating late-stage attrition. 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) is a densely functionalized, low-molecular-weight building block frequently utilized in the synthesis of kinase inhibitors and GPCR modulators.

This whitepaper provides an authoritative, causality-driven analysis of the predicted pharmacokinetic properties of this scaffold. By bridging computational predictions with self-validating in vitro methodologies, this guide serves as a strategic roadmap for medicinal chemists and pharmacologists optimizing this pharmacophore.

Structural Causality and Physicochemical Landscape

The biological fate of a molecule is fundamentally dictated by its physicochemical properties. For 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, four distinct structural motifs drive its ADME profile:

  • The Pyrazole Core: Provides a rigid, aromatic scaffold capable of hydrogen bonding, though its coordination potential is heavily modulated by adjacent substituents.

  • The 3-Cyclopropyl Group: Acts as a lipophilic, metabolically stable bioisostere for aliphatic chains. It increases lipophilicity without introducing excessive rotational entropy or highly oxidizable C-H bonds.

  • The 5-Chloro Substituent: Enhances membrane permeability and metabolic stability via electron-withdrawing inductive effects, which also lower the pKa of the adjacent pyrazole NH.

  • The 4-Carboxylic Acid: The dominant pharmacokinetic driver. With an estimated pKa of ~4.2, this moiety ensures the molecule is >99% ionized at physiological pH (7.4), heavily skewing its distribution profile toward the aqueous compartment.

Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueCausality / Pharmacokinetic Implication
Molecular Weight 186.60 g/mol Highly favorable for passive diffusion; well below the 500 Da threshold.
Consensus LogP ~1.65Optimal lipophilic efficiency driven by the cyclopropyl and chloro groups.
TPSA 66.0 ŲFavorable for GI absorption (< 140 Ų), but restricts deep tissue penetration.
H-Bond Donors 2Pyrazole NH and Carboxylic OH. Compliant with [1].
H-Bond Acceptors 4Pyrazole N, Carboxylic O. Compliant with Lipinski limits (≤ 10).
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding.
Ionization (pKa) ~4.2 (Acidic)Predominantly ionized at pH 7.4, dictating systemic distribution and renal clearance.

In Silico Pharmacokinetic (ADME) Predictions

Utilizing established predictive algorithms, including the [2] and graph-based signatures from [3], we can construct a high-confidence predictive model of the compound's biological fate.

Absorption: High Gastrointestinal Uptake

The compound exhibits zero violations of Lipinski’s Rule of Five. Its low molecular weight and optimal Topological Polar Surface Area (TPSA = 66.0 Ų) place it firmly within the white absorption ellipse of the BOILED-Egg predictive model. Consequently, passive paracellular and transcellular diffusion in the highly absorptive environment of the small intestine is predicted to be excellent.

Distribution: Impermeable to the Blood-Brain Barrier (BBB)

Despite its low molecular weight, the compound is predicted to be completely excluded from the central nervous system. Causality: The carboxylic acid moiety is deprotonated at pH 7.4, yielding a formal negative charge. The energetic penalty for a charged, hydrated anion to partition into the highly lipophilic endothelial cell membranes of the BBB is insurmountable via passive diffusion.

Metabolism: Low CYP450 Inhibition

Unsubstituted pyrazoles frequently pose a liability in drug development due to the unhindered sp2 nitrogen coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, leading to potent inhibition. However, for this specific molecule, pkCSM predicts a lack of inhibition across major isoforms (CYP1A2, CYP2C9, CYP2D6, CYP3A4). Causality: The pyrazole nitrogens are sterically shielded by the bulky 5-chloro and 3-cyclopropyl groups. Furthermore, the electron-withdrawing nature of the chloro group reduces the electron density on the pyrazole nitrogens, weakening potential heme coordination.

G GI GI Tract High Absorption Blood Systemic Circulation Ionized (pH 7.4) GI->Blood Passive Diffusion BBB Blood-Brain Barrier Impermeable Blood->BBB Blocked Liver Liver (HLM) Low CYP Inhibition Blood->Liver Portal Vein Kidney Renal Excretion High Clearance Blood->Kidney Unchanged Drug Liver->Kidney Phase II Conjugation

Figure 1: Predicted pharmacokinetic fate based on structural causality.

Experimental Validation: Self-Validating In Vitro Protocols

Computational models must be empirically grounded. The following self-validating protocols are designed to confirm the in silico predictions while inherently controlling for false positives/negatives.

Intestinal Permeability Validation (Caco-2 Assay)

To validate the predicted high GI absorption, a bidirectional [4] is required.

Self-Validating System Mechanics:

  • Integrity Check: Transepithelial Electrical Resistance (TEER) must be measured before and after the assay. A TEER > 250 Ω·cm² confirms monolayer integrity; anything lower invalidates the run.

  • Control Grounding: Propranolol (high permeability) and Lucifer Yellow (paracellular leak marker) are run concurrently.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes in 24-well transwell plates. Culture for 21 days to allow differentiation into enterocyte-like morphology.

  • Dosing Preparation: Prepare a 10 µM solution of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in HBSS buffer (pH 7.4, 1% DMSO max).

  • Bidirectional Dosing: Add the compound to the apical (A) chamber for A-to-B permeability assessment, and to the basolateral (B) chamber for B-to-A assessment (to calculate the Efflux Ratio).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 environment on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Metabolic Stability Profiling (HLM Assay)

To validate the predicted metabolic stability and lack of CYP inhibition, a Human Liver Microsome (HLM) stability assay is deployed.

Self-Validating System Mechanics:

  • Cofactor Dependence: A negative control lacking the NADPH regenerating system is run parallel to the test samples. If degradation occurs without NADPH, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis or esterase activity), validating the mechanistic source of clearance.

  • Control Grounding: Verapamil (rapid clearance) and Warfarin (slow clearance) validate microsomal enzymatic viability.

Step-by-Step Methodology:

  • Preparation: Pre-incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Dispense aliquots directly into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

G A Compound Input (SMILES / 3D Structure) B Physicochemical Profiling (Lipinski, Veber Rules) A->B C In Silico ADME Prediction (SwissADME / pkCSM) B->C D In Vitro Validation (Caco-2 / HLM Assays) C->D D->B Feedback Loop E Lead Optimization & Scaffold Refinement D->E

Figure 2: Computational to in vitro validation workflow for ADME profiling.

Strategic Outlook for Lead Optimization

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid presents an excellent starting point for peripheral target engagement. Its high predicted solubility and metabolic stability make it an attractive fragment.

However, if the therapeutic target resides within the Central Nervous System (CNS), the carboxylic acid moiety represents a critical liability. In such scenarios, medicinal chemistry efforts must focus on bioisosteric replacement of the carboxylate (e.g., utilizing a tetrazole, oxadiazolone, or acylsulfonamide) to raise the pKa, reduce physiological ionization, and permit passive BBB permeation without sacrificing target binding affinity.

References

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.[Link]

  • Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Synthesis Guide & Experimental Protocol Introduction & Strategic Rationale The pyrazole ring is a privileged hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Synthesis Guide & Experimental Protocol

Introduction & Strategic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. Specifically, halogenated pyrazole derivatives, such as 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, serve as critical, highly functionalized building blocks for the synthesis of kinase inhibitors, cannabinoid receptor antagonists, and complex bioactive macromolecules.

Designing a scalable and high-yielding synthesis for this compound requires strict control over regioselectivity and chemoselectivity. The most robust approach avoids direct halogenation of an unfunctionalized pyrazole, which often yields isomeric mixtures. Instead, the strategy outlined in this protocol builds the pyrazole core de novo via the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine[1], followed by targeted functional group interconversion.

The synthesis is executed in four highly controlled stages:

  • Magnesium-Directed Acylation: Formation of a 1,3-dicarbonyl equivalent.

  • Cyclocondensation: Hydrazine-mediated formation of the pyrazolone/hydroxypyrazole core.

  • Vilsmeier-Type Chlorination: Deoxychlorination of the tautomeric hydroxyl group.

  • Controlled Saponification: Mild ester hydrolysis to yield the final carboxylic acid.

Synthetic Workflow Pathway

SynthesisWorkflow A Cyclopropanecarbonyl chloride + Diethyl malonate B Diethyl 2-(cyclopropanecarbonyl)malonate A->B MgCl₂, Et₃N MeCN, 0 °C to RT C Ethyl 3-cyclopropyl-5-hydroxy- 1H-pyrazole-4-carboxylate B->C N₂H₄·H₂O EtOH, Reflux D Ethyl 5-chloro-3-cyclopropyl- 1H-pyrazole-4-carboxylate C->D POCl₃, DMF (cat.) 100 °C E 5-Chloro-3-cyclopropyl- 1H-pyrazole-4-carboxylic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Figure 1: Four-step synthetic workflow for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Material Requirements

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Cyclopropanecarbonyl chloride104.531.0010.45 gElectrophilic Starting Material
Diethyl malonate160.171.0016.02 gEnolate Precursor
Magnesium chloride (anhydrous)95.211.1010.47 gLewis Acid / Chelating Agent
Triethylamine (Et₃N)101.192.5025.30 gNon-nucleophilic Base
Hydrazine hydrate (80% in H₂O)50.061.106.88 gBis-nucleophile
Phosphorus oxychloride (POCl₃)153.334.0061.33 gChlorinating Agent
N,N-Dimethylformamide (DMF)73.090.100.73 gVilsmeier Catalyst
Lithium hydroxide monohydrate41.963.0012.59 gHydrolysis Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-(cyclopropanecarbonyl)malonate
  • Mechanistic Causality: Direct acylation of diethyl malonate often suffers from competing O-acylation. By utilizing anhydrous MgCl₂, the magnesium ion coordinates the two carbonyl oxygens of the malonate. This chelation significantly lowers the pKa of the α-proton, allowing the mild base Et₃N to generate a stable magnesium enolate. This softer carbon nucleophile exclusively attacks the acyl chloride at the carbon center, maximizing C-acylation yields.

  • Procedure:

    • Charge a flame-dried 500 mL 3-neck round-bottom flask with anhydrous acetonitrile (200 mL) and anhydrous MgCl₂ (10.47 g, 110 mmol) under a nitrogen atmosphere.

    • Add diethyl malonate (16.02 g, 100 mmol) and cool the suspension to 0 °C using an ice bath.

    • Dropwise, add Et₃N (25.30 g, 250 mmol) over 30 minutes. Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

    • Slowly add cyclopropanecarbonyl chloride (10.45 g, 100 mmol) via an addition funnel, maintaining the internal temperature below 5 °C.

    • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • Workup: Quench the reaction with 1M HCl (150 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Synthesis of Ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate
  • Mechanistic Causality: Hydrazine acts as an aggressive bis-nucleophile. The primary amine condenses with the ketone to form a hydrazone intermediate. The secondary nucleophilic attack then occurs at one of the adjacent ester carbonyls, driving ring closure and expelling ethanol. The resulting product exists in a tautomeric equilibrium between the pyrazolone and 5-hydroxy-pyrazole forms[2].

  • Procedure:

    • Dissolve the crude diethyl 2-(cyclopropanecarbonyl)malonate from Step 1 in absolute ethanol (150 mL).

    • Cool the solution to 0 °C.

    • Slowly add hydrazine hydrate (6.88 g, 110 mmol) dropwise to control the exothermic condensation.

    • Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours.

    • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to half its volume, then pour into ice water (200 mL). The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a high vacuum.

Step 3: Synthesis of Ethyl 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylate
  • Mechanistic Causality: Direct displacement of a hydroxyl group by chloride is energetically unfavorable. The addition of catalytic DMF to POCl₃ generates the highly electrophilic Vilsmeier-Haack reagent. This species activates the tautomeric pyrazolone oxygen, converting it into a dichlorophosphate/iminium leaving group, which is subsequently displaced by the chloride ion via nucleophilic aromatic substitution.

  • Procedure:

    • In a fume hood, suspend the hydroxy-pyrazole intermediate (approx. 100 mmol) in neat POCl₃ (61.33 g, 400 mmol).

    • Add DMF (0.73 g, 10 mmol) as a catalyst.

    • Heat the mixture to 100 °C and stir for 8 hours. The suspension will gradually turn into a homogenous dark solution.

    • Workup: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (500 g) with vigorous stirring to quench the excess POCl₃ (Caution: Highly exothermic).

    • Extract the aqueous mixture with dichloromethane (3 × 150 mL). Wash the organics with saturated NaHCO₃ until pH 7 is reached, dry over MgSO₄, and concentrate to yield the chloro-ester.

Step 4: Synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid
  • Mechanistic Causality: Base-catalyzed saponification (B_AC2 mechanism) is utilized to cleave the ester. LiOH is selected over NaOH or KOH due to its mild nature and excellent solubility in THF/water mixtures. This prevents the undesired nucleophilic displacement of the newly installed 5-chloro substituent, which could revert the molecule to the 5-hydroxy derivative.

  • Procedure:

    • Dissolve the chloro-ester in a 1:1 mixture of THF and deionized water (200 mL total).

    • Add lithium hydroxide monohydrate (12.59 g, 300 mmol) in one portion.

    • Stir the biphasic mixture vigorously at room temperature for 12 hours. Monitor completion via TLC or LC-MS.

    • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove organic impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. The target carboxylic acid will precipitate as a crystalline solid.

    • Filter the solid, wash with cold water, and dry under a vacuum at 45 °C to constant weight.

Analytical Characterization

To validate the structural integrity of the final synthesized compound, the following analytical benchmarks should be expected:

Analytical TechniqueExpected Spectral Data / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 13.52 (br s, 1H, COOH), 13.10 (br s, 1H, pyrazole-NH), 2.08-1.98 (m, 1H, cyclopropyl-CH), 1.05-0.92 (m, 4H, cyclopropyl-CH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ 164.5 (C=O), 148.2 (C-3), 139.5 (C-5), 108.0 (C-4), 8.5 (CH), 7.2 (2 × CH₂).
LC-MS (ESI+) m/z calculated for C₇H₈ClN₂O₂ [M+H]⁺: 187.03; Found: 187.0
Physical State White to off-white crystalline powder.

Sources

Application

Application Note: Optimized Solubilization and Handling Protocol for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in Cell Culture

Executive Summary & Physicochemical Rationale 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) is a highly versatile small-molecule scaffold frequently utilized in drug discovery, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) is a highly versatile small-molecule scaffold frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and HIF prolyl hydroxylase inhibitors[1].

When transitioning this compound from biochemical assays to in vitro cell culture models, researchers frequently encounter solubility bottlenecks. The molecule possesses a highly hydrophobic core (cyclopropyl and chloro-substituted pyrazole) coupled with a carboxylic acid moiety. While the carboxylic acid can form hydrogen bonds, it often leads to strong intermolecular dimerization in the solid state, resulting in high crystal lattice energy and poor aqueous solubility at physiological pH (7.2–7.4)[2].

To overcome this, Dimethyl Sulfoxide (DMSO) is the universally accepted primary solvent[3]. DMSO acts as a highly polar, aprotic vehicle that effectively disrupts the intermolecular hydrogen bonds of the carboxylic acid dimer while simultaneously solvating the hydrophobic cyclopropyl ring. This protocol outlines the causality-driven methodology for preparing master stocks and aqueous working solutions, ensuring maximum bioavailability without inducing solvent-mediated cytotoxicity.

Quantitative Data Summaries

Accurate mass-to-volume conversions are critical to prevent concentration drift. The following tables summarize the compound's specifications and the exact dilution matrices required for standardized cell culture applications.

Table 1: Physicochemical Specifications
ParameterValueExperimental Implication
Chemical Formula C₇H₇ClN₂O₂Halogenated organic compound; requires organic solvent.
Molar Mass 186.60 g/mol Used for precise molarity calculations.
Primary Solvent Anhydrous DMSOHighly hygroscopic; must be protected from ambient moisture.
Max Aqueous Solubility < 1 mg/mL (Estimated)Direct addition to aqueous media will cause precipitation.
Table 2: Master Stock Preparation (DMSO)

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molar Mass ( g/mol ) / 1000

Desired Stock ConcentrationVolume of DMSOMass of Compound Required
10 mM (Standard)1.0 mL1.866 mg
20 mM (Intermediate)1.0 mL3.732 mg
50 mM (High-Density)1.0 mL9.330 mg
Table 3: Working Solution Dilution Matrix (Targeting ≤ 0.1% DMSO)

To prevent solvent toxicity, the final DMSO concentration in the cell culture media must not exceed 0.1% (v/v)[2][3].

Stock ConcentrationVolume of StockVolume of Culture MediaFinal Compound ConcentrationFinal DMSO %
10 mM1.0 µL999 µL (1 mL)10 µM 0.1%
10 mM0.5 µL999.5 µL (1 mL)5 µM 0.05%
50 mM1.0 µL999 µL (1 mL)50 µM 0.1%

Experimental Workflow & Visualization

The following diagram illustrates the critical path from lyophilized powder to in vitro application, highlighting the phase transitions and temperature controls necessary to maintain compound integrity.

G Powder 5-chloro-3-cyclopropyl-1H- pyrazole-4-carboxylic acid (Lyophilized Powder) Stock Master Stock Solution (10 mM - 50 mM in DMSO) Powder->Stock Weigh rapidly (Avoid moisture) DMSO Anhydrous DMSO (Hygroscopic Solvent) DMSO->Stock Solvate hydrophobic core Aliquot Aliquoting & Storage (-20°C to -80°C) Stock->Aliquot Prevent freeze-thaw degradation Working Working Solution (Final DMSO ≤ 0.1%) Aliquot->Working Dilute immediately before use Media Pre-warmed Culture Media (37°C Aqueous Phase) Media->Working Prevent thermal shock & precipitation Cells In Vitro Cell Culture (Assay/Treatment) Working->Cells Apply to cells (Include vehicle control)

Workflow for the solubilization and cell culture application of pyrazole-4-carboxylic acid.

Step-by-Step Methodology

Phase 1: Preparation of the Master Stock Solution

Causality Note: Small molecules must be dissolved in high-purity, anhydrous DMSO. Standard laboratory DMSO rapidly absorbs atmospheric moisture, which drastically reduces the solubility limit of hydrophobic compounds, leading to invisible micro-precipitates and inaccurate dosing[4][5].

  • Equilibration: Allow the vial containing the lyophilized 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Accurately weigh the desired mass (e.g., 1.87 mg for 1 mL of a 10 mM stock) using a microbalance. If the supplied vial contains a pre-weighed micro-amount (e.g., 5 mg), it is highly recommended to add the solvent directly to the original vial to prevent transfer loss[6][7].

  • Solubilization: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution gently for 30–60 seconds. If the solution is not entirely clear, use a bath sonicator for 2–5 minutes at room temperature to provide the kinetic energy required to break the crystal lattice[4].

Phase 2: Aliquoting and Storage

Causality Note: Repeated freeze-thaw cycles cause localized concentration gradients and degrade small molecules[7].

  • Aliquot: Divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in tightly sealed, sterile amber microcentrifuge tubes (to protect from potential photolytic degradation).

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4][7].

Phase 3: Preparation of Aqueous Working Solutions

Causality Note: Organic products dissolved in DMSO can "crash out" (precipitate) when exposed to cold aqueous environments due to a sudden drop in solvent capacity[3].

  • Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Media Warming: Pre-warm the target cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath.

  • Dilution: Using the dilution matrix (Table 3), pipette the required volume of the DMSO stock directly into the pre-warmed media. Critical technique: Submerge the pipette tip into the media and dispense the DMSO stock while simultaneously swirling the tube. This ensures rapid dispersal and prevents localized supersaturation.

  • Validation: Visually inspect the working solution against a light source to ensure no micro-precipitates or cloudiness have formed.

Quality Control & Self-Validating Assay Design

To ensure the trustworthiness of your experimental data, the protocol must be self-validating. Implement the following controls:

  • The Vehicle Control (Mandatory): Because DMSO can alter cell membrane permeability and induce differentiation or toxicity, every experiment must include a "Vehicle-Only" control well[3]. If your highest compound concentration requires 0.1% DMSO, the vehicle control must be treated with exactly 0.1% pure DMSO in media.

  • Solubility Verification: If you observe anomalous data (e.g., a sudden drop in efficacy at higher concentrations), it is often indicative of compound precipitation. Verify solubility by centrifuging the working media at 10,000 x g for 5 minutes and checking for a microscopic pellet. If precipitation occurs, you must utilize an intermediate dilution step or lower the maximum assay concentration[5].

References

  • Captivate Bio. "Small Molecules Handling and Storage FAQs." Captivate Bio Technical Resources. Available at: [Link]

Sources

Method

Application Note: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Introduction & Pharmacophore Rationale In modern medicinal chemistry, the selection of highly functionalized, low-molecular-weight building blocks is critical for navigating the complex chemical space of drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the selection of highly functionalized, low-molecular-weight building blocks is critical for navigating the complex chemical space of drug discovery. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) has emerged as a highly versatile small molecule scaffold[1]. This precursor is particularly valuable in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including Ubiquitin Specific Protease 7 (USP7) inhibitors for oncology[2] and Plasma Kallikrein inhibitors for inflammatory and vascular disorders[3].

As a Senior Application Scientist, I emphasize that the structural features of this precursor are not arbitrary; they provide specific, field-proven pharmacological and synthetic advantages:

  • 3-Cyclopropyl Moiety: Unlike linear alkyl chains, the cyclopropyl ring increases lipophilicity (logP) without a proportional increase in molecular weight. It restricts conformational flexibility, locking the molecule into a bioactive conformation, and exhibits superior metabolic stability against Cytochrome P450-mediated oxidation.

  • 5-Chloro Substituent: The halogen acts as an electron-withdrawing group, lowering the pKa of the pyrazole NH. This modulates the tautomeric equilibrium and enhances membrane permeability. Furthermore, the chlorine atom serves as a critical vector for halogen bonding within hydrophobic protein pockets.

  • 4-Carboxylic Acid: Serves as the primary synthetic handle for derivatization, most commonly via amide coupling to diverse primary and secondary amines, enabling rapid library generation.

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the baseline properties of the precursor to optimize reaction conditions, particularly regarding solubility and steric hindrance.

Table 1: Physicochemical Properties of Precursor (CAS: 1373611-77-8)

PropertyValueCausality / Impact on Workflow
Molecular Formula C7​H7​ClN2​O2​ Low molecular weight (186.59 g/mol ) allows for significant downstream elaboration without violating Lipinski's Rule of 5[1].
Purity Standard ≥95% High purity is required to prevent the amplification of regioisomeric impurities during N-alkylation[4].
Steric Environment Highly HinderedThe 4-COOH is flanked by both the cyclopropyl and chloro groups, necessitating highly reactive coupling reagents (e.g., HATU) rather than standard carbodiimides.
Solubility DMF, DMSO, MeOHPoor aqueous solubility; organic aprotic solvents (DMF/MeCN) are strictly required for base-catalyzed N-alkylation.

Application I: Synthesis of Plasma Kallikrein Inhibitors

Mechanistic Context

Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen to liberate bradykinin, a potent mediator of inflammation and vascular permeability. Inhibiting this pathway is a validated strategy for treating hereditary angioedema and diabetic macular edema[5]. The 3-cyclopropyl-1H-pyrazole core provides a non-peptidic, orally available alternative to large, anaphylaxis-inducing biologic inhibitors[5].

Synthetic_Workflow Step1 Precursor (CAS: 1373611-77-8) 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid Step2 Regioselective N-Alkylation Reagents: Cs2CO3, R-X, MeCN, 80°C Step1->Step2 Step 1: N-Functionalization Step3 Carboxylic Acid Activation Reagents: HATU, DIPEA, DMF Step2->Step3 Step 2: Activation Step4 Amide Coupling Reagents: Primary/Secondary Amine, 25°C Step3->Step4 Step 3: Coupling Step5 Target Active Pharmaceutical Ingredient (API) (e.g., Plasma Kallikrein Inhibitor) Step4->Step5 Step 4: Isolation & Purification

Caption: Synthetic workflow from the 5-chloro-3-cyclopropyl-1H-pyrazole precursor to the final API.

Protocol: Regioselective N-Alkylation & Coupling

Because pyrazoles contain two nitrogen atoms (N1 and N2), direct alkylation often yields a mixture of regioisomers. The following protocol utilizes the "Cesium Effect" to drive regioselectivity.

Step 1: N-Alkylation

  • Dissolve 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous Acetonitrile (MeCN) under an inert N2​ atmosphere.

  • Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq). Causality: Cs2​CO3​ is chosen over K2​CO3​ because the larger Cs+ cation loosely coordinates the pyrazolate anion, increasing the nucleophilicity of the less sterically hindered nitrogen, thereby maximizing the N1:N2 regioselectivity ratio[2].

  • Add the alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq) dropwise.

  • Stir at 80°C for 12 hours. Monitor conversion via LC-MS.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify the N1-alkylated intermediate via flash column chromatography.

Application II: Development of USP7 Inhibitors

Mechanistic Context

Ubiquitin Specific Protease 7 (USP7) is a deubiquitinating enzyme that stabilizes MDM2, an E3 ligase that subsequently ubiquitinates and degrades the p53 tumor suppressor. Inhibiting USP7 prevents MDM2 stabilization, thereby restoring p53 levels and inducing apoptosis in malignant cells[2]. The pyrazole precursor is utilized to build potent, selective irreversible USP7 inhibitors[2].

USP7_Pathway Drug Pyrazole-Based USP7 Inhibitor USP7 USP7 (DUB) Drug->USP7 Covalent/Allosteric Inhibition MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitination (Stabilization) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Degradation) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation

Caption: Mechanism of action for pyrazole-derived USP7 inhibitors in restoring p53-mediated apoptosis.

Protocol: Sterically Hindered Amide Activation

The 4-carboxylic acid of this precursor is highly sterically hindered by the adjacent 3-cyclopropyl and 5-chloro groups. Standard coupling agents like EDC/HOBt will result in poor yields.

Step 2: Amide Coupling

  • Dissolve the N-alkylated pyrazole-4-carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure the carboxylic acid is fully deprotonated.

  • Add HATU (1.2 eq) and stir for 15 minutes at room temperature. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of HATU provides neighboring-group participation, accelerating the reaction and overcoming the severe steric shield created by the cyclopropyl and chloro groups.

  • Add the target amine (1.2 eq) and stir for 4–6 hours at 25°C.

  • Quench with saturated NaHCO3​ , extract with Dichloromethane, and purify the final USP7 inhibitor via preparative HPLC.

Quantitative Data & Optimization

To ensure a self-validating protocol, the following table summarizes the optimization data for the critical N-alkylation step of the 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid scaffold. Researchers should use this data to benchmark their own synthetic yields.

Table 2: Representative Optimization of Regioselective N-Alkylation

BaseSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (N1:N2)
K2​CO3​ DMF252475%3:1
Cs2​CO3​ DMF251292%5:1
Cs2​CO3​ MeCN 80 8 98% 9:1
NaH THF0 to 251285%1:1

Data Interpretation: The use of Sodium Hydride ( NaH ) generates a "naked" pyrazolate anion that reacts indiscriminately, resulting in a poor 1:1 mixture of isomers. Moving to Cs2​CO3​ in MeCN at elevated temperatures provides the optimal thermodynamic control, yielding the highest conversion and superior N1 regioselectivity required for downstream drug development[2].

References

  • [3] Google Patents. "US9533987B2 - Heterocyclic derivates." Available at:

  • [5] Googleapis (Australian Patent Office). "(12) STANDARD PATENT (11) Application No. AU 2014270152 B9." Available at:[Link]

  • [2] Google Patents. "US20240376076A1 - Inhibitors targeting ubiquitin specific protease 7 (usp7)." Available at:

Sources

Application

HPLC method development for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid analysis

Comprehensive HPLC Method Development and Validation Protocol for 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid Executive Summary & Chemical Profiling 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 137...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Development and Validation Protocol for 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid

Executive Summary & Chemical Profiling

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8)[1] is a highly versatile small-molecule scaffold frequently utilized in the synthesis of novel pharmaceuticals and agrochemicals. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties.

The molecule presents a unique analytical challenge due to its competing functional groups:

  • Pyrazole Core: Contains weakly basic nitrogen atoms.

  • Cyclopropyl & Chloro Substituents: Impart significant hydrophobicity and steric bulk.

  • Carboxylic Acid Moiety: A highly polar, acidic group with an estimated pKa​ between 3.5 and 4.5.

If the chromatographic conditions are not precisely tuned to these structural features, analysts will experience split peaks, severe tailing, and irreproducible retention times[2]. This guide outlines a phase-appropriate, self-validating method development strategy rooted in Analytical Quality by Design (AQbD) principles.

Analytical Quality by Design (AQbD) Strategy

In accordance with modern regulatory expectations, this method is developed using a lifecycle approach. The workflow ensures that critical method parameters (CMPs) are identified and controlled before entering formal validation.

AQbD ATP Analytical Target Profile (ATP) Risk Risk Assessment (CQA Identification) ATP->Risk DoE Method Optimization (DoE: pH, Gradient) Risk->DoE Val Method Validation ICH Q2(R2) DoE->Val Mon Continuous Monitoring Val->Mon

Figure 1: Analytical Quality by Design (AQbD) lifecycle workflow for HPLC method development.

Method Development Rationale: The Causality of Experimental Choices

Mobile Phase pH Optimization

The most critical parameter in this analysis is the mobile phase pH. Because the analyte contains a carboxylic acid, operating at a neutral pH (e.g., pH 6.0) will cause the molecule to exist in a state of partial or full ionization ( −COO− ). Ionized analytes exhibit poor retention on Reversed-Phase (RP) columns and often undergo secondary interactions with residual silanols, causing peak tailing[2].

To establish a self-validating, robust system, we must drive the mobile phase pH at least 1.5 to 2 units below the analyte's pKa​ . By utilizing 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase, we achieve a pH of ~1.9. This completely suppresses the ionization of the carboxylic acid, forcing the molecule into its neutral, lipophilic state ( −COOH ). TFA also acts as an ion-pairing agent for the weakly basic pyrazole nitrogens, ensuring sharp, Gaussian peak shapes.

pHRationale pKa Analyte pKa ≈ 3.8 (Carboxylic Acid) pH_high pH > 5.8 Ionized (-COO⁻) pKa->pH_high Neutral/Basic MP pH_low pH < 2.0 Unionized (-COOH) pKa->pH_low Acidic MP Result_high Poor Retention, Peak Tailing pH_high->Result_high Result_low Robust Retention, Sharp Peaks pH_low->Result_low Selection Selected Mobile Phase: 0.1% TFA (pH ~ 1.9) Result_low->Selection

Figure 2: Mechanistic rationale for mobile phase pH selection based on analyte ionization state.

Column and Gradient Selection

A high-density, end-capped C18 column is selected to maximize hydrophobic interactions with the cyclopropyl and chloro groups. A gradient elution profile is employed rather than isocratic. This ensures that highly polar synthetic precursors (e.g., unreacted pyrazole intermediates) elute early, the target analyte elutes in the middle, and any highly lipophilic dimers are washed off the column at 90% organic composition. This makes the method inherently stability-indicating[3].

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid reference standard.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

  • Diluent: Water / Acetonitrile (50:50, v/v) to ensure complete solubility of the lipophilic scaffold.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls solvent viscosity and mass transfer)
Detection (UV) 230 nm (Optimal for conjugated pyrazole-carboxylic acid system)
Injection Volume 10 µL
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.09010Equilibration & polar impurity elution
2.09010Isocratic hold to stabilize baseline
10.01090Linear ramp to elute target analyte
12.01090High-organic wash for lipophilic byproducts
12.19010Return to initial conditions
15.09010Re-equilibration
Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 5 minutes until fully dissolved, and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

Method Validation Framework (ICH Q2(R2))

As of its legal effective date in June 2024, the [4] mandates that analytical procedures must be proven "fit for their intended purpose" through rigorous validation. This protocol incorporates System Suitability Testing (SST) directly into the run sequence, acting as a self-validating gatekeeper. If the SST fails, the run is automatically aborted, ensuring absolute trustworthiness of the generated data.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Must be verified prior to sample analysis[4].Tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 5000; %RSD of 5 replicate injections ≤ 2.0%.
Specificity Unambiguous measurement in the presence of impurities[5].Resolution ( Rs​ ) > 2.0 between the analyte and the nearest degradation product[3].
Linearity Direct proportionality over the reportable range[4].Evaluated from 50% to 150% of nominal concentration; Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy Closeness of agreement to the true value[4].Spike recovery at 80%, 100%, and 120% levels must fall between 98.0% and 102.0%.
Precision Degree of scatter between independent test results[4].Repeatability (n=6) %RSD ≤ 2.0%; Intermediate Precision %RSD ≤ 2.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][3]

  • Validation of Analytical Procedures Q2(R2) - ICH Official Guidelines Source: ICH Official Website URL:[Link][4]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: Molecules (MDPI) / National Institutes of Health (NIH) URL:[Link][2]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link][5]

Sources

Method

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid biological assay preparation

Fragment-Based Lead Discovery (FBLD) Protocols: Biological Assay Preparation for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid Derivatives Mechanistic Rationale & Scaffold Significance In modern Fragment-Based Dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Lead Discovery (FBLD) Protocols: Biological Assay Preparation for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid Derivatives

Mechanistic Rationale & Scaffold Significance

In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly functionalized, low-molecular-weight starting point is critical. 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) is an exemplary fragment scaffold (MW = 186.6 g/mol ) that strictly adheres to the "Rule of Three" [1]. This specific chemotype has demonstrated profound utility in targeting challenging protein-protein interactions (PPIs) and epigenetic targets, such as the KEAP1-NRF2 axis and the DNA demethylase ALKBH1 [2, 3].

The structural causality of this fragment's success lies in its distinct pharmacophoric vectors:

  • 1H-Pyrazole Core: Acts as a bidentate hydrogen-bond donor/acceptor system, frequently anchoring into kinase hinge regions or conserved polar pockets.

  • C4-Carboxylic Acid: Essential for forming high-affinity salt bridges with basic residues (e.g., arginine-rich domains in KEAP1) [2].

  • C3-Cyclopropyl Group: Provides a rigid, defined vector to probe shallow hydrophobic sub-pockets without incurring the massive entropic penalty associated with flexible aliphatic chains.

  • C5-Chloro Substituent: Serves a dual purpose by acting as a potential halogen-bond donor and sterically restricting the conformation of subsequent functionalizations during lead optimization.

To successfully screen this fragment and its derivatives, researchers must employ a rigorously validated biophysical and biochemical assay cascade.

FBDD Screening Cascade Workflow

Assay_Cascade Lib Fragment Library Prep (5-chloro-3-cyclopropyl...) QC QC & Solubility Check (LC-MS, NMR, Nephelometry) Lib->QC 100 mM DMSO Stocks SPR Primary Screen: SPR (Steady-State Affinity) QC->SPR >95% Purity, No Aggregation FP Orthogonal Screen: FP (Competitive Binding) SPR->FP KD < 1 mM, Square Waveforms Cryst X-Ray Crystallography (Structure-Guided Design) FP->Cryst Confirmed Target Engagement

Figure 1: FBDD screening cascade for pyrazole-4-carboxylic acid derivatives.

Compound Handling & Library Preparation

Because fragments possess low intrinsic affinity ( KD​ typically in the 100 μ M to 2 mM range), biological assays must be run at exceptionally high compound concentrations. This introduces significant risks of compound aggregation and false positives.

Causality of Solvent Choice: The fragment must be dissolved in 100% anhydrous DMSO to a stock concentration of 50–100 mM. Pyrazole-carboxylic acids can form intermolecular hydrogen-bonded dimers that reduce solubility in aqueous media; thus, complete dissolution in a highly polar aprotic solvent is mandatory before aqueous dilution.

Protocol: Stock Preparation & Nephelometric Validation

  • Dissolution: Weigh 18.66 mg of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid and dissolve in 1.0 mL of anhydrous DMSO to yield a 100 mM stock. Store at -20°C in desiccated, foil-sealed acoustic dispensing tubes.

  • Aqueous Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense the stock into a 384-well clear-bottom plate containing assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl) to create a concentration gradient (0.1 mM to 5 mM).

  • Nephelometry (Self-Validation): Read the plate using a laser nephelometer. Validation Check: A sudden spike in light scattering indicates the thermodynamic solubility limit. Assays must strictly be performed at least 2-fold below this determined limit to prevent colloidal aggregation, which causes false-positive enzyme inhibition.

Primary Biophysical Screen: Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening because it is label-free and highly sensitive to low-molecular-weight binding events.

Causality of Buffer Design: The running buffer must contain 0.05% Tween-20 to suppress non-specific hydrophobic interactions between the fragment's cyclopropyl group and the dextran matrix of the sensor chip. Furthermore, 1 mM TCEP is preferred over DTT as a reducing agent, as DTT can occasionally form covalent adducts with halogenated fragments over prolonged screening campaigns.

Protocol: SPR Execution & Validation

  • Surface Immobilization: Immobilize the target protein (e.g., His-tagged KEAP1 Kelch domain) onto a Ni-NTA sensor chip to a density of 3000–5000 Response Units (RU). High density is required to generate a detectable signal for a 186 Da fragment.

  • DMSO Calibration (Critical Self-Validation): Because the bulk refractive index of DMSO is massive compared to the fragment's mass, prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in buffer). Validation Check: The SPR software must successfully plot a linear calibration curve to subtract bulk solvent effects; failure to do so will result in artifactual binding curves.

  • Fragment Injection: Inject the pyrazole-4-carboxylic acid fragment at a top concentration of 1 mM, followed by 3-fold serial dilutions down to 12 μ M. Use a flow rate of 30 μ L/min with a 60-second contact time and 120-second dissociation time.

  • Data Analysis: Due to the fast kon​ and koff​ typical of fragments, fit the data using a steady-state affinity model rather than a 1:1 kinetic model to determine the KD​ .

Orthogonal Validation: Fluorescence Polarization (FP) Assay

To prove that the SPR binding event is functionally relevant (and not binding to a distal, non-functional site), an orthogonal FP assay is utilized. This assay measures the fragment's ability to displace a high-affinity fluorescent tracer from the target's active site [2].

Causality of Assay Mechanics: When the large protein binds the small fluorescent tracer, molecular tumbling slows down, resulting in high polarization (mP). If the pyrazole fragment successfully competes for the binding site, the tracer is displaced into solution, tumbling rapidly, and polarization drops.

Protocol: FP Competitive Binding

  • Reagent Preparation: Prepare a master mix containing 50 nM of the target protein and 5 nM of a FITC-labeled tracer peptide in assay buffer (50 mM Tris pH 8.0, 100 mM NaCl, 0.01% Triton X-100, 1 mM TCEP).

  • Compound Plating: Dispense the fragment and its optimized derivatives into a 384-well black, low-volume plate.

  • Incubation: Add 10 μ L of the protein/tracer master mix to the compounds. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Validation Check: Include a known high-affinity inhibitor as a positive control (must yield 100% displacement) and a DMSO-only well as a negative control (must yield 0% displacement). Calculate the IC50​ using a 4-parameter logistic non-linear regression.

Quantitative Data Presentation

During the deconstruction and regrowth phase of FBDD, tracking Ligand Efficiency (LE) is paramount. LE measures the binding energy per heavy atom, ensuring that molecular weight increases are justified by proportional gains in affinity.

Table 1: Representative SAR and Validation Data for Pyrazole-4-carboxylic Acid Derivatives

Compound IDStructural ModificationMW ( g/mol )Heavy AtomsSPR KD​ ( μ M)FP IC50​ ( μ M)Ligand Efficiency (LE)*
Fragment 1 Base (5-Cl, 3-cyclopropyl)186.612850>10000.35
Derivative A C5-Trifluoromethyl substitution220.2153204500.33
Derivative B N1-Phenyl addition262.71845600.34
Derivative C N1-(3-Isopropoxyphenyl) addition320.8221.22.50.38

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value > 0.3 kcal/mol per heavy atom is considered highly efficient for lead progression.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today.[Link]

  • Norton, D., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.
Application

Advanced Coupling Strategies for 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) Introduction & Strategic Rationale In modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8)

Introduction & Strategic Rationale

In modern medicinal chemistry, pyrazole scaffolds are ubiquitous due to their favorable physicochemical properties and ability to mimic key pharmacophores. Specifically, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid represents a highly versatile, rigid bifunctional building block. The cyclopropyl group provides a lipophilic vector that enhances metabolic stability and membrane permeability, while the C4-carboxylic acid and C5-chloro substituent offer orthogonal reactivity handles for divergent synthesis.

As an Application Scientist, I have designed this guide to address the specific stereoelectronic challenges posed by this scaffold. Direct functionalization requires careful orchestration: the steric bulk surrounding the C4-position demands highly efficient amidation reagents, and the electronic nature of the pyrazole ring necessitates strategic protecting group chemistry before attempting transition-metal-catalyzed cross-couplings at the C5-position.

Orthogonal Functionalization Workflow

The most robust approach to utilizing this building block involves a four-step orthogonal workflow: Amidation N-Protection Cross-Coupling Deprotection.

Workflow SM 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (Starting Material) Amidation Step 1: Amide Coupling Reagents: T3P, DIPEA, R-NH2 Rationale: Overcomes C3/C5 steric hindrance SM->Amidation Protection Step 2: N-Protection Reagents: SEM-Cl, NaH, THF Rationale: Prevents pyrazolide formation during cross-coupling Amidation->Protection Suzuki Step 3: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, XPhos Pd G2, K3PO4 Rationale: Activates inert C-Cl bond for arylation Protection->Suzuki Deprotection Step 4: Global Deprotection Reagents: TFA, DCM Rationale: Yields final 1H-pyrazole target Suzuki->Deprotection

Figure 1: Orthogonal functionalization workflow for 5-chloro-3-cyclopropyl-1H-pyrazole scaffolds.

Mechanistic Insights & Experimental Protocols

Step 1: High-Efficiency Amide Bond Formation (C4-Carboxyl)

Mechanistic Causality: The C4-carboxylic acid is sterically encumbered by the adjacent C3-cyclopropyl and C5-chloro groups. Traditional carbodiimide coupling agents (e.g., EDC/HOBt) often stall at the intermediate stage, leading to poor conversions and potential epimerization of chiral amine partners. To circumvent this, Propylphosphonic anhydride (T3P) is the optimal reagent . T3P forms a highly reactive mixed anhydride that is less susceptible to steric blockade, driving the amidation to completion while maintaining absolute stereochemical fidelity and allowing for a simple aqueous workup .

Protocol 1: T3P-Mediated Amidation

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) and the target primary/secondary amine (1.1 equiv, 1.1 mmol) in anhydrous EtOAc (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise at 0 °C.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 equiv, 1.5 mmol) via syringe.

  • Reaction: Remove the ice bath and stir the mixture at 25 °C for 4–6 hours. Self-Validation Checkpoint: Monitor via LCMS; the mixed anhydride intermediate should rapidly convert to the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product is typically >95% pure and can be used directly in the next step.

Step 2 & 3: N-Protection and Suzuki-Miyaura Cross-Coupling (C5-Chloro)

Mechanistic Causality: Direct palladium-catalyzed cross-coupling of the C5-chloro group is practically flawed if the 1H-pyrazole nitrogen remains unprotected. Under the basic conditions required for Suzuki-Miyaura coupling, the acidic pyrazole NH (pKa ~11) deprotonates. The resulting pyrazolide anion enriches the heterocyclic ring with electron density, severely deactivating the C-Cl bond toward oxidative addition by Palladium(0). Masking the nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group neutralizes this electronic penalty.

Furthermore, the C-Cl bond on a pyrazole is inherently less reactive than its bromo or iodo counterparts . To facilitate efficient oxidative addition, a highly active, electron-rich dialkylbiaryl phosphine ligand is required. XPhos , paired with a palladacycle precatalyst (XPhos Pd G2), provides the necessary steric bulk and electron donation to accelerate the catalytic cycle.

Protocol 2: Protection and Cross-Coupling

  • N-Protection:

    • Dissolve the C4-amide intermediate (1.0 equiv) in anhydrous THF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 15 mins.

    • Add SEM-Cl (1.1 equiv) dropwise. Stir at room temperature for 2 hours. Quench with water, extract with DCM, and concentrate to yield the SEM-protected pyrazole.

  • Suzuki-Miyaura Coupling:

    • In a microwave vial, combine the SEM-protected chloropyrazole (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.5 equiv, 0.75 mmol), and XPhos Pd G2 (0.05 equiv, 5 mol%).

    • Add a degassed solution of 1,4-Dioxane (4.0 mL) and 0.5 M aqueous K₃PO₄ (2.0 mL, 2.0 equiv).

    • Seal the vial and heat at 95 °C for 12 hours (or 110 °C for 45 mins under microwave irradiation).

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the chlorinated starting material. The reaction mixture will turn from bright yellow to dark brown as Pd(0) aggregates upon completion.

  • Workup & Purification: Filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the C5-arylated intermediate.

Step 4: Global Deprotection
  • Dissolve the SEM-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM.

  • Stir at 25 °C for 3 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc to yield the final 3-cyclopropyl-5-aryl-1H-pyrazole-4-carboxamide.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the orthogonal functionalization of the 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid scaffold.

Reaction StepPreferred Reagent / CatalystBaseSolventTemp (°C)Typical Yield (%)
Amide Coupling T3P (50% in EtOAc)DIPEAEtOAc2585 - 95
N-Protection SEM-ClNaHTHF0 - 2590 - 98
Suzuki Coupling XPhos Pd G2K₃PO₄ (aq)1,4-Dioxane9570 - 85
Deprotection TFANoneDCM2580 - 95

References

[1] Title: T3P mediated Synthesis of some new quinoline substituted pyrazole derivatives and its antibacterial studies. Source: ResearchGate. URL:[Link]

[2] Title: Stereochemical Aspects of T3P Amidations. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

Method

Application Note: Preclinical Formulation Strategies for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Executive Summary & Physicochemical Rationale The transition of a novel active pharmaceutical ingredient (API) from in vitro screening to in vivo animal models is frequently bottlenecked by formulation challenges. 5-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The transition of a novel active pharmaceutical ingredient (API) from in vitro screening to in vivo animal models is frequently bottlenecked by formulation challenges. 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) is a versatile, highly lipophilic small molecule scaffold[1]. Formulating this compound for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies requires a deep understanding of its physicochemical liabilities:

  • Lipophilicity & Wetting: The presence of the cyclopropyl and chloro substituents imparts significant hydrophobicity to the pyrazole core. In aqueous media, the crystalline powder will exhibit a high contact angle, leading to poor wetting and a tendency to float or agglomerate.

  • pH-Dependent Solubility: The carboxylic acid moiety at position 4 (estimated pKa ~3.5–4.5) means the compound is weakly acidic. While it may dissolve in basic buffers (pH > 8), administering a high-pH solution via oral gavage (PO) will cause the API to rapidly protonate and "crash out" upon contacting acidic gastric fluids (pH 1.5–3.0). This in vivo precipitation leads to erratic, dissolution-rate-limited absorption typical of BCS Class II/IV compounds[2].

To ensure reproducible systemic exposure, formulators must abandon simple aqueous buffers in favor of kinetically stabilized co-solvent systems for low-dose/IV studies, or viscosity-modified nanosuspensions for high-dose toxicology models[3].

Formulation Decision Matrix

The following workflow dictates the selection of the appropriate formulation vehicle based on the required dose and administration route.

FormulationWorkflow API 5-chloro-3-cyclopropyl-1H-pyrazole- 4-carboxylic acid (API) Assess Determine Dosing Route & Concentration API->Assess IV IV / Low-Dose PO (< 10 mg/kg) Assess->IV High Bioavailability Required PO High-Dose PO / Tox (> 25 mg/kg) Assess->PO Maximum Exposure Required Sol Solution Formulation (DMSO / PEG300 / Tween-80) IV->Sol Susp Suspension Formulation (0.5% CMC / 0.5% Tween-80) PO->Susp ValSol Centrifugation (10,000 x g) Check for Micro-precipitates Sol->ValSol ValSusp Microscopy Check Particle Size < 10 µm Susp->ValSusp ValSol->Sol Pellet Forms (Adjust) PassSol Proceed to In Vivo Dosing ValSol->PassSol Clear Supernatant ValSusp->Susp Agglomeration (Re-mill) PassSusp Proceed to In Vivo Dosing ValSusp->PassSusp Uniform Dispersion

Figure 1: Decision matrix for preclinical formulation of pyrazole-4-carboxylic acid derivatives.

Excipient Selection & Tolerability Limits

When designing self-validating formulations, the selected excipients must not exceed the maximum tolerated volumes for the target species (typically mice or rats) to prevent vehicle-induced toxicity from confounding the pharmacological data[4].

Table 1: Quantitative Limits for Preclinical Solubilizing Excipients (Rodent Models)

ExcipientFunctional RoleMax IV Limit (v/v)Max PO Limit (v/v)Mechanistic Causality / Notes
DMSO Primary Solubilizer≤ 10%≤ 20%Disrupts the stable crystalline lattice of the lipophilic pyrazole core. High IV doses cause hemolysis[5].
PEG 300 / 400 Co-solvent≤ 40%≤ 50%Lowers the dielectric constant of the aqueous phase, preventing thermodynamic precipitation[3].
Tween-80 Non-ionic Surfactant≤ 5%≤ 10%Coats solvated molecules to prevent nucleation. Lowers interfacial tension for powder wetting[6].
CMC-Na (0.5%) Suspending AgentN/A (Do not inject)100% (Aqueous)Increases continuous phase viscosity. Per Stokes' Law, this prevents rapid particle sedimentation[7].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes a mechanistic rationale, ensuring that if a failure occurs (e.g., precipitation), the scientist understands why and how to correct it.

Protocol A: Co-Solvent Solution Formulation (For IV or Low-Dose PO)

Target Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline[5]. Objective: Achieve a thermodynamically stable, optically clear solution that resists precipitation upon injection into the bloodstream or introduction to gastric fluids.

  • API Weighing: Weigh the exact required mass of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid into a glass scintillation vial.

  • Primary Solvation: Add the calculated volume of DMSO (5% of final volume). Vortex for 60 seconds.

    • Causality: DMSO is a highly polar aprotic solvent that aggressively breaks the intermolecular hydrogen bonds of the carboxylic acid dimers in the crystal lattice.

  • Surfactant Coating: Add Tween-80 (5% of final volume) directly to the DMSO/API mixture. Vortex thoroughly.

    • Causality: Adding the surfactant before the aqueous phase ensures that the hydrophobic cyclopropyl groups are immediately surrounded by micelles, preventing kinetic nucleation later.

  • Dielectric Bridging: Add PEG300 (40% of final volume) and sonicate for 5 minutes at room temperature.

    • Causality: PEG300 acts as a bridging co-solvent. It gradually shifts the polarity of the mixture, preparing it for the introduction of water without causing a thermodynamic shock.

  • Aqueous Quenching: Dropwise add 0.9% Saline (50% of final volume) while continuously vortexing.

    • Causality: Rapid addition of water creates localized pockets of high polarity where the API exceeds its solubility limit, causing irreversible "crashing out." Dropwise addition maintains a homogenous dielectric constant.

🛑 Self-Validation Checkpoint (Protocol A)
  • Visual Inspection: The solution must be completely transparent. If it is cloudy, the API has precipitated.

  • Centrifugation Test: Transfer 1 mL of the formulation to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

  • Validation Logic: Visual inspection cannot detect micro-precipitates (< 1 µm). If a pellet forms at the bottom of the tube post-centrifugation, the system is a suspension, not a solution. Injecting this IV will cause fatal pulmonary embolisms. If a pellet forms, you must restart and increase the PEG300 ratio (up to 50%) or decrease the API concentration.

Protocol B: Homogeneous Micro-Suspension (For High-Dose PO / Toxicology)

Target Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) + 0.5% Tween-80 in Water[6]. Objective: Create a physically stable, uniform suspension for high-dose oral gavage (>25 mg/kg) where solubility limits are exceeded.

  • Dry Milling: Weigh the API and transfer it to an agate mortar or a bead-milling tube.

  • Surfactant Wetting: Add the Tween-80 (0.5% of final volume) directly to the dry powder. Triturate (grind) the mixture into a thick, uniform paste.

    • Causality: The lipophilic chloro and cyclopropyl groups repel water. If aqueous CMC is added directly to the powder, the API will float and form dry agglomerates ("fish-eyes"). Tween-80 lowers the contact angle, forcing the powder to accept aqueous wetting[4].

  • Geometric Dilution: Add the 0.5% CMC-Na solution in small, incremental volumes (e.g., 10% of total volume at a time), triturating thoroughly between each addition until the final volume is reached.

    • Causality: CMC acts as a rheology modifier. By increasing the viscosity of the vehicle, it drastically reduces the sedimentation rate of the suspended particles, ensuring the dose remains homogenous while sitting in the syringe prior to gavage[7].

  • Homogenization: Sonicate the final suspension in a bath sonicator for 15 minutes, or process with a probe sonicator (10 seconds on / 10 seconds off) on ice.

🛑 Self-Validation Checkpoint (Protocol B)
  • Microscopic Evaluation: Place a 10 µL drop of the suspension on a glass slide with a coverslip. Observe under a light microscope at 40x magnification.

  • Validation Logic: The particles must be uniformly dispersed and ideally < 10 µm in diameter. If large, jagged crystals (> 50 µm) or massive agglomerates are visible, the formulation fails. Large particles will settle rapidly in the syringe (leading to inaccurate dosing) and will suffer from severely limited gastrointestinal absorption due to low surface area. If agglomerates are found, return the formulation to the bead mill for further size reduction.

References

  • Strickley, R.G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations". Pharmaceutical Research, 21(2):201-230. Available at:[Link][4]

  • Pouton, C.W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system". European Journal of Pharmaceutical Sciences, 29(3-4):278-87. Available at:[Link][2]

  • Rowe, R.C., Sheskey, P.J., & Quinn, M.E. (2009). Handbook of Pharmaceutical Excipients. 6th Edition, Pharmaceutical Press. Available at: [Link][7]

  • MDPI. (2023). "Unraveling the Potential Role of Tecomella undulata in Experimental NASH". MDPI Pharmaceuticals. Available at: [Link][6]

  • ResearchGate Discussions. (2025). "What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?". ResearchGate. Available at: [Link][5]

Sources

Application

Application Note: Divergent Downstream Synthesis of Pyrazole Derivatives from 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid

Introduction & Chemical Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core bioisostere in the development of kinase inhibitors (e.g., BTK inhibitors)[1], xanthine ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core bioisostere in the development of kinase inhibitors (e.g., BTK inhibitors)[1], xanthine oxidoreductase (XOR) inhibitors[2], and agricultural fungicides[3]. The building block 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) offers an exceptionally versatile starting point for library generation and hit-to-lead optimization[4][5].

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific scaffold. Its strategic value lies in three orthogonal points of diversity:

  • C4-Carboxylic Acid: Enables rapid library generation via amide coupling. The adjacent steric bulk from the cyclopropyl and chloro groups necessitates highly efficient coupling reagents like HATU to drive the reaction forward[6][7].

  • C5-Chlorine: While pyrazoles are typically electron-rich and resistant to nucleophilic aromatic substitution (SNAr)[8], the electron-withdrawing nature of the C4-carbonyl activates the C5 position, allowing for SNAr with amines or transition-metal-catalyzed cross-coupling[9][10].

  • N1-Pyrazole NH: Serves as a handle for alkylation to tune lipophilicity and passive oral absorption[11]. The bulky C3-cyclopropyl group provides steric bias, often directing alkylation preferentially to the N1 position[7].

Synthetic Workflow Diagram

G Core 5-Chloro-3-cyclopropyl- 1H-pyrazole-4-carboxylic acid Amidation C4-Amidation (HATU, DIPEA) Core->Amidation Primary Diversification Alkylation N1-Alkylation (Base, R-X) Core->Alkylation N-Protection/ Functionalization SNAr C5-SNAr / Coupling (Amines/Boronic Acids) Amidation->SNAr Activates C5-Cl for SNAr AmideProd Pyrazole-4-carboxamides (Library Generation) Amidation->AmideProd SNArProd 5-Substituted Pyrazoles (Kinase/XOR Inhibitors) SNAr->SNArProd AlkylProd N-Alkyl Pyrazoles (Tuning Lipophilicity) Alkylation->AlkylProd

Divergent synthetic workflow for modifying 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Protocol 1: C4-Amidation via HATU/DIPEA

Causality & Rationale: The C4-carboxylic acid is flanked by a bulky cyclopropyl group and a chlorine atom. Standard carbodiimide coupling (e.g., EDC/HOBt) often results in poor yields due to this steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of primary and secondary amines, overcoming the steric barrier[6][7].

Step-by-Step Methodology:

  • Activation: Dissolve 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.2 M) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2–1.5 eq). Stir the mixture at room temperature for 30–45 minutes to ensure complete formation of the active ester[6].

  • Coupling: Add the desired amine (1.1 eq). Stir the reaction mixture at room temperature for 3 to 12 hours.

  • Quench & Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradients).

Self-Validation Checkpoint: Analyze the crude reaction mixture via LC-MS. The successful formation of the active HOAt ester and subsequent amide is confirmed by the disappearance of the starting acid mass (m/z ~186[M+H]⁺) and the emergence of the target amide mass.

Protocol 2: C5-Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: Once the C4-carboxylic acid is converted to an amide (or ester), the electron-withdrawing carbonyl group pulls electron density away from the pyrazole core, specifically activating the C5-chlorine for nucleophilic attack[9][10]. This allows for the introduction of diverse amine nucleophiles without requiring palladium catalysis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the C4-amide intermediate (1.0 eq) in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) (0.1 M).

  • Reagent Addition: Add the nucleophilic amine (2.0–3.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (3.0 eq).

  • Heating: Heat the reaction mixture to 90–120 °C using an oil bath or microwave synthesizer for 4–12 hours. (Note: Microwave irradiation at 120 °C for 30 minutes is highly recommended for sterically hindered amines).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove the high-boiling DMF/NMP solvent.

  • Purification: Dry, concentrate, and purify via flash chromatography or preparative HPLC.

Self-Validation Checkpoint: The displacement of the C5-chlorine atom is definitively validated by mass spectrometry. The starting material exhibits a characteristic 3:1 isotopic ratio (M / M+2) indicative of a single chlorine atom. The successful SNAr product will lack this isotopic signature, confirming chlorine displacement.

Protocol 3: Regioselective N1-Alkylation

Causality & Rationale: Alkylation of the pyrazole NH is crucial for improving passive oral absorption by eliminating a hydrogen bond donor[11]. The use of a mild base (Cs₂CO₃) in a polar aprotic solvent favors the thermodynamic N-alkylated product. The bulky C3-cyclopropyl group sterically shields the N2 position, driving the alkylation predominantly to the N1 position[7].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the pyrazole intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise. Stir the reaction at room temperature to 50 °C for 2–6 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to separate any minor N2-alkylated regioisomer.

Self-Validation Checkpoint: Regiochemical assignment (N1 vs N2 alkylation) cannot be reliably determined by 1D ¹H-NMR or LC-MS alone. Validation requires 2D NMR (NOESY or ROESY). A spatial NOE correlation between the protons of the newly introduced N-alkyl group and the C5-substituent confirms N1-alkylation, whereas a correlation with the C3-cyclopropyl protons indicates N2-alkylation.

Quantitative Data Summary

Reaction PathwayCatalyst / ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
C4-Amidation HATU (1.2 - 1.5 eq)DIPEA (3.0 eq)DMF or THF20 - 253 - 1270 - 95%
C5-SNAr (Amines) NoneK₂CO₃ or DIPEADMF or NMP90 - 1204 - 1250 - 85%
N1-Alkylation NoneCs₂CO₃ (1.5 eq)DMF20 - 502 - 660 - 90%

Table 1: Summary of optimized reaction conditions and expected outcomes for the divergent synthesis of pyrazole derivatives.

References[4] Title: CAS: 1373611-77-8 - CymitQuimica. Source: cymitquimica.com. URL: Link[11] Title: Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Source: semanticscholar.org. URL: Link[5] Title: 5-chloro-3-cyclopropyl-1H-pyrazole | 1416437-25-6. Source: sigmaaldrich.com. URL: Link[9] Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Source: mdpi.com. URL: Link[2] Title: Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. Source: nih.gov. URL: Link[3] Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Source: researchgate.net. URL: Link[6] Title: Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. Source: rsc.org. URL: Link[10] Title: 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. Source: benchchem.com. URL: Link[8] Title: 1,3-Diphenyl-1H-pyrazole. Source: benchchem.com. URL: Link[7] Title: Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Source: mdpi.com. URL:Link[1] Title: US10918622B2 - Compounds useful as kinase inhibitors. Source: google.com. URL: Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-3-cyclopropyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid. Here, we address common challenges and frequently asked questions to help you improve reaction yields, troubleshoot experimental hurdles, and ensure the integrity of your synthesis.

Synthetic Strategy Overview

The synthesis of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is a multi-step process that requires careful control over reaction conditions at each stage. A common and effective route involves the initial formation of a 3-cyclopropyl-1H-pyrazole core, followed by functionalization at the C4 and C5 positions. The key transformations are:

  • Pyrazole Ring Formation: Cyclocondensation of a β-dicarbonyl equivalent containing a cyclopropyl group with hydrazine.

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring.

  • Oxidation: Conversion of the C4-formyl group into a carboxylic acid.

  • Chlorination: Introduction of a chlorine atom at the C5 position. The timing of this step can vary, and it is often advantageous to perform it on the pyrazole-4-carbaldehyde intermediate.

Below is a visual representation of a typical synthetic workflow.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Oxidation A Cyclopropyl β-Diketone + Hydrazine Hydrate B 3-Cyclopropyl-1H-pyrazole A->B Cyclocondensation C 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack (POCl₃, DMF) D 5-Chloro-3-cyclopropyl-1H- pyrazole-4-carbaldehyde C->D Chlorinating Agent (e.g., NCS) E 5-Chloro-3-cyclopropyl-1H- pyrazole-4-carboxylic acid D->E Oxidizing Agent (e.g., KMnO₄, Oxone)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Step 1: Pyrazole Ring Formation

Q: My yield for the initial cyclocondensation to form 3-cyclopropyl-1H-pyrazole is very low. What are the common causes?

A: Low yields in pyrazole synthesis are a frequent problem and can stem from several factors.[1]

  • Purity of Starting Materials: Ensure your β-dicarbonyl precursor is pure. Acidic or basic impurities can catalyze hydrolysis or other side reactions.[2] Similarly, use fresh, high-purity hydrazine hydrate, as it can degrade over time.[1]

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[2]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Pyrazole formations can sometimes require longer reaction times or heating to ensure full conversion of the starting materials.[1]

  • Side Reactions: The initial condensation can form a stable hydrazone intermediate that may be slow to cyclize. Changing the solvent or increasing the temperature can often promote the final cyclization step.[2]

Step 2: Vilsmeier-Haack Formylation

Q: I am attempting to formylate the pyrazole ring, but my TLC shows only unreacted starting material. What went wrong?

A: The Vilsmeier-Haack reaction is powerful but highly sensitive to conditions. Failure to form the desired pyrazole-4-carbaldehyde is almost always related to the Vilsmeier reagent itself.[3]

  • Inactive Vilsmeier Reagent: The reagent is a chloroiminium salt formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is extremely sensitive to moisture.[3]

    • Solution: Use anhydrous DMF and freshly distilled or high-purity POCl₃. All glassware must be rigorously dried (flame- or oven-dried). The reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold DMF under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Low Substrate Reactivity: While pyrazoles are electron-rich, strong electron-withdrawing groups on the ring can decrease its reactivity and hinder the formylation process.[4]

    • Solution: For less reactive substrates, you may need to use a larger excess of the Vilsmeier reagent or increase the reaction temperature after the initial addition.[4] Monitor progress by TLC to find the optimal conditions without causing degradation.

Q: The reaction worked, but I am struggling to isolate my product after quenching with ice/water.

A: Product isolation can be challenging if the formylated pyrazole has some water solubility or if emulsions form during extraction.

  • Solution: To decrease the product's solubility in the aqueous layer, saturate it with sodium chloride (brine). This increases the polarity of the aqueous phase and drives the organic product into the extraction solvent. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate to maximize recovery.[3]

Step 3 & 4: Chlorination and Oxidation

Q: After chlorination, I see multiple spots on my TLC plate, suggesting a mixture of products. How can I improve selectivity?

A: The pyrazole ring has multiple positions that can react. While the C4 position is typically the most nucleophilic for electrophilic substitution, other positions can also react depending on the conditions and substituents.[5]

  • Choice of Reagent: N-chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent for electron-rich heterocycles compared to chlorine gas (Cl₂).[6]

  • Reaction Conditions: Control the temperature carefully. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve selectivity.

Q: My oxidation of the aldehyde to the carboxylic acid is incomplete or results in a messy reaction mixture. What are the best practices?

A: The choice of oxidant is critical to avoid degradation of the pyrazole ring while ensuring complete conversion.

  • Mild Oxidizing Agents: Strong oxidants under harsh conditions can damage the heterocyclic ring. Consider using milder, more controlled oxidizing agents. Potassium permanganate (KMnO₄) in a buffered solution or Oxone (potassium peroxymonosulfate) are often effective choices.

  • Work-up Procedure: After oxidation, the product exists as a carboxylate salt in the basic or neutral reaction mixture. To isolate the carboxylic acid, the solution must be carefully acidified (e.g., with 1M HCl) to a pH of ~2-3, which will precipitate the product.[7][8] Collect the resulting solid by vacuum filtration.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The Vilsmeier reagent, a chloroiminium cation [(CH₃)₂N=CHCl]⁺, acts as the electrophile. The C4 position of the pyrazole is the most electron-rich and sterically accessible site, leading to regioselective formylation at this position.[3][9]

Caption: Simplified mechanism of Vilsmeier-Haack formylation. (Note: Images are placeholders for actual chemical structures).

Q2: Can I introduce the chloro group before the formylation step?

Yes, this is a viable alternative strategy. You could chlorinate the 3-cyclopropyl-1H-pyrazole first to obtain 5-chloro-3-cyclopropyl-1H-pyrazole. This intermediate can then be subjected to the Vilsmeier-Haack reaction to yield 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde.[4] The feasibility of this route depends on the stability and reactivity of the chlorinated pyrazole. This approach can sometimes be advantageous by avoiding potential side reactions on the more activated, non-chlorinated pyrazole during formylation.

Q3: How should I purify the final product, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid?

As a carboxylic acid, the final product's solubility is highly dependent on pH.

  • Acid-Base Extraction: After the reaction, you can dissolve the crude material in a basic aqueous solution (e.g., 1M NaOH), which will deprotonate the carboxylic acid to form a water-soluble carboxylate salt. Wash this aqueous solution with an organic solvent (like ethyl acetate or ether) to remove non-acidic impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for purification.[10]

  • Column Chromatography: If impurities are difficult to remove by other means, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking on the column, will be required.

Q4: What are the key safety precautions for this synthesis?

  • Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a skin irritant. Handle these reagents exclusively in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Quenching: The quenching of the Vilsmeier-Haack reaction mixture with ice or water is highly exothermic. This must be done slowly and carefully in an ice bath to control the release of heat and prevent splashing.[3]

  • Oxidizing Agents: Handle oxidizing agents like KMnO₄ with care, as they can react vigorously with organic materials.

Protocols and Data Summary

Table 1: Summary of Typical Reaction Conditions
StepReactionKey ReagentsSolventTemperatureTypical Yield
1Pyrazole FormationHydrazine HydrateEthanol or Acetic AcidReflux70-90%
2Vilsmeier-HaackPOCl₃, DMFDMF0 °C to 80 °C60-85%
3ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile or DCM0 °C to RT75-95%
4OxidationKMnO₄ or OxoneAcetone/Water or DMFRT to 50 °C70-90%
Protocol 1: Vilsmeier-Haack Formylation of 3-Cyclopropyl-1H-pyrazole

This protocol is a general guideline and may require optimization.[3][11]

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 3-cyclopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole-4-carbaldehyde.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Oxidation of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

This protocol is a general guideline and may require optimization.

  • Dissolve the pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent mixture, such as acetone and water (e.g., 3:1 ratio).

  • In a separate flask, prepare a solution of potassium permanganate (KMnO₄, ~1.5-2.0 equivalents) in water.

  • Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Stir the reaction for 2-6 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Quench the reaction by adding a small amount of sodium sulfite or by bubbling SO₂ gas through the mixture until the brown MnO₂ dissolves.

  • Remove the organic solvent (acetone) under reduced pressure.

  • Filter the remaining aqueous solution to remove any residual solids.

  • Cool the clear filtrate in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate of the carboxylic acid should form.

  • Stir the suspension in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[7]

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support. 2

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support. 1

  • Ashid, M., Hussain, N., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar. Link

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Link

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support. Link

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Link

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. BenchChem Technical Support. 12

  • Google Patents. (2009). Process for the purification of pyrazoles. Link

  • Google Patents. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Link

  • Google Patents. (2014). Process for the preparation of pyrazole carboxylic acid derivatives. Link

  • Organic Syntheses. (2026). 4 - Organic Syntheses Procedure. Link

  • ACS Publications. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Link

  • ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... Link

  • PMC. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Link

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Link

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Link

  • MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Link

  • PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Link

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Link

  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Link

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers.
  • ACS Publications. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Link

  • PMC. (2016). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Link

  • Der Pharma Chemica. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Link

  • Società Chimica Italiana. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • RSC Publishing. (n.d.). Polymer Chemistry. Link

  • BenchChem. (n.d.). CAS 1006496-13-4 (3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde). Link

  • Sapphire Bioscience. (n.d.). 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid. Link

  • Molbase. (n.d.). Synthesis of ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. Link

  • RSC Publishing. (n.d.). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Link

  • Google Patents. (n.d.). 3-N,N-dimethylamino ethyl acrylate preparation method. Link

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Sources

Optimization

preventing degradation of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in aqueous solutions

Technical Support Center: Preventing Degradation of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid in Aqueous Solutions Introduction & Chemical Profiling As a Senior Application Scientist, I frequently encounter ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic Acid in Aqueous Solutions

Introduction & Chemical Profiling As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized pyrazole scaffolds in aqueous media. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is a versatile building block and active pharmaceutical ingredient (API) intermediate. However, its unique structural features—a labile C5-chloro group and a C4-carboxylic acid—make it susceptible to distinct degradation pathways depending on the pH and temperature of the aqueous environment. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your compound during formulation and biological testing.

Troubleshooting Guides & FAQs

Q1: My LC-MS analysis shows a mass loss of 44 Da during aqueous heating. What is happening, and how do I prevent it? A1: A mass loss of 44 Da (-CO₂ loss) indicates protodecarboxylation of the C4-carboxylic acid[1]. Pyrazole-4-carboxylic acids are particularly prone to decarboxylation when heated in acidic environments[2]. Causality: In acidic media (pH < 4), the pyrazole nitrogen is protonated, which withdraws electron density from the C4 position. Upon heating, this facilitates the cleavage of the C-C bond, releasing carbon dioxide and yielding 5-chloro-3-cyclopropyl-1H-pyrazole[3]. Solution: Maintain the pH of your aqueous solution above the pKa of the carboxylic acid (typically pH 5.5–7.5). By keeping the functional group in its deprotonated carboxylate state, the activation energy required for decarboxylation increases significantly, stabilizing the molecule.

Q2: I am observing a degradant with a mass shift of -18 Da (loss of Cl, gain of OH) in my high-pH buffer. Why is the chloro group labile? A2: You are observing nucleophilic aromatic substitution (SNAr) / hydrolysis of the 5-chloro substituent[4]. Causality: The chloro group at the 5-position is activated by the electron-withdrawing nature of the adjacent pyrazole nitrogens and the C4-carboxylic acid. In basic aqueous solutions (pH > 8), hydroxide ions (OH⁻) act as strong nucleophiles. They attack the electron-deficient C5 carbon, displacing the chloride ion to form 5-hydroxy-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (which may tautomerize to its pyrazolone form). Solution: Avoid using strong bases (like NaOH or KOH) to dissolve the compound. If a basic pH is required to achieve solubility, do not exceed pH 7.8, and strictly maintain the solution at 2–8 °C to kinetically hinder the hydrolysis reaction.

Q3: How does the cyclopropyl group affect the overall stability in water? A3: The C3-cyclopropyl group is generally stable in standard aqueous buffers. While cyclopropyl rings can undergo ring-opening under extreme acidic conditions (due to the release of ring strain), the conditions required for this are far harsher than those that would trigger decarboxylation. Therefore, the primary focus for stabilization must remain on the C4 and C5 positions.

Data Presentation: Degradation Kinetics & Buffer Optimization

To optimize your experimental conditions, refer to the following stability matrix summarizing the quantitative degradation parameters.

Buffer / ConditionpHTemp (°C)Primary Degradation PathwayEstimated Half-Life (t½)Recommendation
0.1 M HCl1.080Decarboxylation (-CO₂)< 2 hoursAvoid heating in acid
Acetate Buffer4.525Slow Decarboxylation~ 14 daysUse for short-term assays
Phosphate Buffer6.54None (Stable)> 6 monthsOptimal Storage
Tris-HCl Buffer7.437Trace Hydrolysis~ 30 daysSuitable for in vitro assays
0.1 M NaOH13.025Hydrolysis (-Cl, +OH)< 4 hoursAvoid strong bases

Mandatory Visualization: Degradation Pathways

DegradationPathways Center 5-Chloro-3-cyclopropyl-1H- pyrazole-4-carboxylic acid Acid Acidic Media (pH < 4) + Heat Center->Acid Protonation Base Basic Media (pH > 8) + OH- Nucleophiles Center->Base SNAr Attack Optimum Neutral Buffer (pH 5.5-7.5) + Cold Storage (4°C) Center->Optimum Formulation Decarb Degradant A: Decarboxylation Product (Loss of CO2) Acid->Decarb Thermal cleavage Hydro Degradant B: 5-Hydroxy Derivative (Loss of Cl-) Base->Hydro Chloride displacement Stable Stable Aqueous Formulation Optimum->Stable Maintained Integrity

Caption: Degradation pathways of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid and optimal conditions.

Experimental Protocols: Preparation of a Stable Aqueous Stock Solution

To ensure scientific integrity and self-validation, use the following protocol to prepare a 10 mM stock solution. This protocol uses a co-solvent approach to minimize the need for extreme pH adjustments, thereby preventing both decarboxylation and hydrolysis.

Materials:

  • 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (API)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 1X Phosphate-Buffered Saline (PBS), pH 6.5

  • HPLC-grade Water

Step-by-Step Methodology:

  • Initial Solubilization (Co-solvent): Accurately weigh 1.86 mg of the API. Dissolve the powder in 100 µL of anhydrous DMSO.

    • Causality: The compound has poor aqueous solubility in its un-ionized state. Pre-dissolving in DMSO ensures complete molecular dispersion without exposing the compound to harsh bases.

  • Buffer Preparation: Prepare a 1X PBS solution and adjust the pH to strictly 6.5 using dilute H₃PO₄ or NaOH.

    • Causality: pH 6.5 is the thermodynamic sweet spot. It is high enough to keep the carboxylic acid ionized (preventing acid-catalyzed decarboxylation) but low enough to prevent OH⁻ mediated SNAr hydrolysis of the C5-chloro group.

  • Aqueous Dilution: Slowly add 900 µL of the pH 6.5 PBS to the 100 µL DMSO stock while vortexing continuously. This yields a 10 mM stock solution in 10% DMSO/PBS.

  • Self-Validation (Integrity Check): Immediately analyze a 10 µL aliquot via LC-MS (UV at 254 nm). The purity should be >99%, and the parent mass [M+H]⁺ should remain intact without the -44 Da or -18 Da degradant peaks.

  • Storage: Aliquot the solution into amber glass vials (to prevent potential photolytic degradation) and store at 2–8 °C. Do not freeze-thaw more than three times.

References

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office - EP 289.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLFTjdIAek_Bg8abAv5FxXkZxCj3j1UNAEufX2oG1WRGUcctl5Sjy0RAZIkuJalJD1d9tuC9NA7HQ1nRGYkbZD7dup3I06WhDhtNBXtxFrmElCV7R5pmuHb-a64FtgzESlkEu9Oc5hcU6erg9OsH0aW1Ecjc9dCzPsDULRzmTeCGZRQM2idaac7ssx_LBG]
  • A New Synthesis and Process Development of Bis(fluoroalkyl)pyrazoles As Novel Agrophores. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1_dr-b3l971I2kuK5zuLk5kc-Akf7RePxSs6x8HI9nV9N27i5kxcvCApXi_4RcRAtgr4mlLwkUof8SSwWMsksbXPZqbt9FD7X_ANnp6rGIZen_mYwzb9786qItdD5HXHhEQZwA==]
  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOw84_DT2-5hWKmJJHt51j1nVg9-a1Kc-VksmTtx1gBRp8_qzeegV6wmSMgDQssrmwxBpZUaIK6y9ITnLb2ehVT-fN1Cy5C02bm1_CcMEeVK72HP5hEddB6GAWRgvZnbpRW1v5XQ==]

Sources

Troubleshooting

resolving false positives in 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid screening

Target Scaffold: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) Application Context: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBLD), and Biophysical Assays (SPR, NMR). Wel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) Application Context: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBLD), and Biophysical Assays (SPR, NMR).

Welcome to the technical support portal for resolving screening artifacts associated with pyrazole-4-carboxylic acid derivatives. This guide provides drug development professionals with mechanistic insights and self-validating protocols to distinguish true pharmacological hits from assay interference.

Mechanism of Interference: The "Why" Behind the False Positive

To effectively troubleshoot false positives, we must first understand the physical chemistry of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid .

  • Amphiphilic Colloidal Aggregation: This molecule possesses a highly hydrophobic domain (the cyclopropyl ring and the 5-chloro substituent) directly adjacent to a highly polar, ionizable carboxylic acid (pKa ~4.5). At a physiological assay pH of 7.4, the deprotonated carboxylate acts as a hydrophilic headgroup. At screening concentrations typical for fragments (50–500 µM), this amphiphilic geometry drives the spontaneous formation of micelle-like colloidal nano-aggregates 1. These colloids non-specifically sequester target proteins, causing partial denaturation that mimics competitive enzyme inhibition [[2]]().

  • Non-Specific Electrostatic Binding: The localized negative charge of the carboxylic acid can act as a "frequent hitter" by forming transient salt bridges with non-conserved basic patches (Arginine/Lysine-rich regions) on the protein surface. This leads to super-stoichiometric artifacts in Surface Plasmon Resonance (SPR) and false cross-saturation in STD-NMR 3.

  • Spectroscopic Quenching: Conjugated pyrazole systems can occasionally interfere with fluorometric readouts (e.g., autofluorescence or quenching of reporter dyes), triggering false positives in biochemical assays 4.

Quantitative Diagnostic Matrix

Before initiating complex counter-screens, evaluate your primary assay data against these established quantitative thresholds to diagnose the likely mechanism of interference.

Diagnostic MetricExpected True Positive RangeFalse Positive IndicatorCausality / Mechanism
Hill Slope ( nH​ ) 0.8 – 1.2> 1.5Colloidal aggregation causes steep dose-response curves due to multi-point, non-specific protein sequestration [[5]]().
Detergent Shift ( IC50​ ratio) ~ 1.0> 5.0Non-ionic detergents (e.g., Triton X-100) disrupt the hydrophobic packing of cyclopropyl/chloro-driven nano-aggregates.
SPR Stoichiometry 1:1> 2:1Super-stoichiometric binding indicates compound stacking or non-specific electrostatic surface adsorption.
DLS Particle Size < 10 nm50 – 1000 nmDirect physical evidence of micelle or colloid formation in the aqueous assay buffer 2.

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning they include internal controls that simultaneously verify the assay's functionality and the compound's behavior.

Protocol A: Detergent-Shift De-risking Assay (Biochemical)

Purpose: To definitively rule out colloidal aggregation caused by the cyclopropyl and chloro moieties.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or Tween-20) 1.

  • Control Integration (Self-Validation):

    • Positive Control: A known, well-characterized competitive inhibitor for your target.

    • Negative Control: A known aggregator (e.g., quercetin or rottlerin).

  • Compound Titration: Prepare a 10-point serial dilution of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (ranging from 1 µM to 500 µM).

  • Parallel Execution: Run the biochemical assay simultaneously in Buffer A and Buffer B.

  • Causality Analysis:

    • If the system is valid, the Positive Control will maintain its IC50​ in both buffers, while the Negative Control will lose activity in Buffer B.

    • If 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid shows a >5-fold rightward shift in IC50​ (loss of potency) in Buffer B, it is an aggregation-based false positive. The detergent has successfully disrupted the hydrophobic interactions of the cyclopropyl group.

Protocol B: High-Salt SPR Counter-Screen

Purpose: To eliminate non-specific electrostatic binding driven by the free carboxylic acid.

  • Surface Preparation: Immobilize your target protein on a CM5 sensor chip using standard amine coupling. Leave one channel blank as a reference to subtract bulk refractive index changes.

  • Analyte Injection: Inject the pyrazole compound at concentrations of 10, 50, 100, and 250 µM using standard running buffer (e.g., HBS-EP+).

  • High-Salt Challenge: Repeat the injection series using a modified running buffer containing 300 mM NaCl.

  • Causality Analysis: The high ionic strength shields the electrostatic potential of the target's basic patches. If the binding signal (RU) drops by >70% in the high-salt buffer, the initial hit was a false positive driven by non-specific carboxylate interactions rather than true active-site pocket fit.

Triage Workflow Visualization

Use the following decision tree to systematically route your screening hits through the appropriate validation channels.

FalsePositiveResolution Start Screening Hit: 5-chloro-3-cyclopropyl- 1H-pyrazole-4-carboxylic acid Test1 Protocol A: Add 0.01% Triton X-100 Does target inhibition persist? Start->Test1 Agg Colloidal Aggregator (False Positive) Test1->Agg No Test2 Run Orthogonal Assay (e.g., SPR or STD-NMR) Test1->Test2 Yes Interference Spectroscopic Interference (False Positive) Test2->Interference No Match Test3 Protocol B: High-Salt Buffer (300mM NaCl) Does 1:1 binding persist? Test2->Test3 Match Electrostatic Non-Specific Binding (False Positive) Test3->Electrostatic No Valid Validated True Hit Proceed to Hit-to-Lead Test3->Valid Yes

Figure 1: Decision tree for diagnosing and resolving screening false positives.

Frequently Asked Questions (FAQs)

Q: Is the 5-chloro group on the pyrazole ring acting as a Pan-Assay Interference Compound (PAINS) by covalently reacting with my target? A: Highly unlikely. While aliphatic alkyl halides are classic reactive PAINS, a chlorine atom directly attached to an electron-rich aromatic pyrazole ring is notoriously inert under physiological conditions. It will not undergo spontaneous nucleophilic aromatic substitution ( SN​Ar ) with cysteine or lysine residues unless the ring is heavily activated by strong electron-withdrawing groups. If you suspect covalent binding, run an intact protein LC-MS to check for a mass shift; however, aggregation is a much more probable culprit.

Q: Why does my dose-response curve for this compound show a Hill slope of 2.4? A: A steep Hill slope ( nH​>1.5 ) is a classic hallmark of colloidal aggregation 5. True 1:1 reversible stoichiometric binding yields a Hill slope near 1.0. When the cyclopropyl/chloro-pyrazole scaffold forms nano-aggregates, multiple protein molecules are sequestered simultaneously on the surface of the colloid, resulting in an artificially steep, switch-like inhibition curve. Implement Protocol A to confirm.

Q: How do I prevent the carboxylic acid moiety from causing false positives in STD-NMR? A: The free carboxylic acid can cause transient, non-specific electrostatic interactions with the protein surface, generating false saturation transfer signals 1. To resolve this, perform a competitive STD-NMR experiment: add a known, high-affinity reference ligand to the NMR tube. If the STD signal for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid does not decrease, it is binding non-specifically to an allosteric/surface site rather than the active pocket.

Q: Can DMSO stock concentration affect the false positive rate of this compound? A: Yes. Carboxylic acids with hydrophobic side chains are highly sensitive to the final DMSO concentration in the aqueous assay. If the DMSO concentration exceeds 2-5%, or if the compound is dispensed via acoustic droplet ejection (Echo) into a buffer lacking sufficient mixing, local concentration spikes can trigger irreversible nucleation of colloids [[3]](). Always ensure rapid mixing and keep final DMSO concentrations below 1%.

References

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening. Australian Journal of Chemistry. 1

  • 10 Common Mistakes in Fragment Screening. Michael's Bioinformatics Blog. 3

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. 5

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research / PMC. 4

  • Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid and Other Pyrazole Carboxylic Acids for Researchers and Drug Development Professionals

The pyrazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] This versatile five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combin...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] This versatile five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it a privileged structure in drug design.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[5] This guide provides an in-depth technical comparison of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid with other notable pyrazole carboxylic acids, offering insights into their synthesis, physicochemical properties, and biological performance supported by experimental data.

The Significance of Substitution: A Structural Overview

The biological activity of pyrazole carboxylic acids is profoundly influenced by the nature and position of substituents on the pyrazole core. The featured molecule, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, possesses a unique combination of a chloro group at the 5-position, a cyclopropyl group at the 3-position, and a carboxylic acid at the 4-position. Each of these substituents plays a critical role in defining the molecule's interaction with biological targets.

  • The Carboxylic Acid Moiety (C4-Position): The carboxylic acid group is a key pharmacophore, often involved in crucial hydrogen bonding interactions with target proteins. Its acidic nature also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

  • The Cyclopropyl Group (C3-Position): The small, rigid cyclopropyl ring introduces a degree of conformational constraint and lipophilicity. This can enhance binding affinity to hydrophobic pockets within a target protein and improve metabolic stability.

  • The Chloro Group (C5-Position): The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyrazole ring and the carboxylic acid, influencing its ionization state at physiological pH. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

This specific substitution pattern suggests potential for high potency and selectivity towards various biological targets. This guide will explore these possibilities by comparing it with other classes of pyrazole carboxylic acids.

Comparative Analysis: Performance Across Key Biological Activities

The diverse biological activities of pyrazole carboxylic acids make them attractive candidates for various therapeutic areas. Here, we compare the potential performance of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid with other well-characterized pyrazole carboxylic acids in the context of their anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity: The Realm of COX-2 Inhibition

Many pyrazole derivatives are renowned for their anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[6] The well-known drug Celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.[7]

Structural Comparison with COX-2 Inhibitors:

Selective COX-2 inhibitors typically possess a central heterocyclic ring with vicinal aryl groups that can fit into the larger active site of COX-2 compared to COX-1. While 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid does not have the classic diaryl substitution pattern of coxibs, its structural features suggest a potential for COX-2 inhibition. The cyclopropyl group can occupy a hydrophobic pocket, and the carboxylic acid can interact with key amino acid residues in the active site.

Expected Performance and Supporting Data:

Compound/Class Key Structural Features Reported COX-2 IC50 Selectivity Index (COX-1/COX-2) Reference
Celecoxib Diaryl pyrazole with sulfonamide group~0.04 µM>30[7]
5-Chloropyrazole Derivatives Chloro-substituent at C5VariesGenerally selective[8]
3-Alkyl/Aryl Pyrazole Carboxylic Acids Alkyl or aryl group at C3VariesVaries[9]
5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid 5-chloro, 3-cyclopropyl, 4-carboxylic acidHypothesized to be potent and selectiveTo be determinedN/A

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the COX-2 inhibitory activity of a test compound.

COX2_Inhibition_Assay cluster_prep Reagent Preparation cluster_incubation Incubation cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid, and Test Compound dilutions Incubate Incubate COX-2 enzyme with test compound or vehicle control Reagents->Incubate Add to microplate wells Add_AA Add Arachidonic Acid to initiate the reaction Incubate->Add_AA Measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) Add_AA->Measure Calculate Calculate the rate of reaction Measure->Calculate IC50 Determine the IC50 value Calculate->IC50

Caption: Workflow for a fluorometric in vitro COX-2 inhibition assay.

For a detailed, step-by-step protocol, researchers can refer to commercially available kits or established literature.[10][11][12][13]

Anticancer Activity: Targeting Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as a promising class of kinase inhibitors.[14]

Structure-Activity Relationship in Kinase Inhibition:

The pyrazole scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to affinity and selectivity. The 3- and 5-positions are particularly important for directing substituents towards these pockets. The 5-chloro and 3-cyclopropyl groups of the featured compound could potentially interact with specific residues in the ATP-binding site of various kinases.

Potential Kinase Targets and Comparative Performance:

While the specific kinase inhibitory profile of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is not documented, related pyrazole-4-carboxamide derivatives have shown potent inhibition of kinases like Aurora kinases.[15] The small and hydrophobic cyclopropyl group at the C3 position could favor binding to kinases with smaller hydrophobic pockets.

Compound/Class Target Kinase(s) Reported IC50 Reference
Pyrazole-4-carboxamide Derivatives Aurora Kinase A/BNanomolar range[15]
Pyrazolo[3,4-d]pyrimidine Derivatives c-Src KinaseMicromolar range[3]
5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid Hypothesized to target specific kinasesTo be determinedN/A

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

Kinase_Inhibition_Assay cluster_prep Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Mix Combine kinase, substrate, and inhibitor in a microplate Reagents->Mix Initiate Add ATP to start the reaction and incubate Mix->Initiate Add_Reagent Add luminescent detection reagent (e.g., Kinase-Glo®) Initiate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Calculate Calculate percent inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: General workflow for a luminescence-based in vitro kinase inhibition assay.

For detailed procedures, refer to established protocols and commercial assay kits.[6][16][17][18][19]

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[1][20][21]

Factors Influencing Antimicrobial Action:

The antimicrobial activity of pyrazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of halogens, such as the chloro group in 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[1]

Comparative Efficacy:

Studies on halogenated pyrazole carboxylic acids have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[20][22] The combination of the chloro and cyclopropyl groups in the featured molecule could contribute to a favorable antimicrobial profile.

Compound/Class Spectrum of Activity Reported MIC (µg/mL) Reference
Halogenated Pyrazole Carboxylic Acids Bacteria (Gram-positive & Gram-negative), FungiVaries (often in the low micromolar range)[1][20]
Pyrazole-1-carboxamides Bacteria and FungiVaries[21]
5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid Hypothesized broad-spectrum activityTo be determinedN/A

Synthesis of Pyrazole-4-Carboxylic Acids: A General Overview

The synthesis of pyrazole-4-carboxylic acids can be achieved through several established methods. A common and versatile approach is the Vilsmeier-Haack reaction.[23]

General Synthetic Scheme:

Vilsmeier_Haack_Synthesis Hydrazone Hydrazone Intermediate Intermediate Hydrazone->Intermediate + Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Intermediate + Pyrazole_Aldehyde Pyrazole-4-carboxaldehyde Intermediate->Pyrazole_Aldehyde Cyclization Pyrazole_Acid Pyrazole-4-carboxylic acid Pyrazole_Aldehyde->Pyrazole_Acid Oxidation Oxidation Oxidation (e.g., KMnO4)

Caption: A general synthetic route to pyrazole-4-carboxylic acids via the Vilsmeier-Haack reaction.

This reaction involves the formylation and cyclization of a suitable hydrazone precursor. The resulting pyrazole-4-carboxaldehyde can then be oxidized to the corresponding carboxylic acid.[24][25][26][27]

Physicochemical Properties: A Comparative Perspective

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (Predicted) General Pyrazole Carboxylic Acids
Molecular Weight ~200.6 g/mol Varies widely based on substituents
LogP Moderately lipophilicVaries
pKa Acidic (due to carboxylic acid)Generally acidic
Solubility Likely soluble in organic solvents, sparingly soluble in waterVaries

The presence of the cyclopropyl group increases lipophilicity compared to a simple methyl or ethyl group, which may enhance membrane permeability. The chloro substituent also contributes to lipophilicity. The carboxylic acid ensures some degree of aqueous solubility, particularly at higher pH.

Conclusion and Future Directions

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern suggests the potential for potent and selective activity against a range of biological targets, including COX-2 and various protein kinases, as well as potential antimicrobial efficacy.

While direct comparative experimental data for this specific molecule is currently limited, this guide provides a framework for its evaluation based on the extensive research on related pyrazole carboxylic acid derivatives. Future research should focus on the synthesis and comprehensive biological profiling of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid and its analogs to fully elucidate their therapeutic potential. In vitro and in vivo studies are warranted to confirm its activity and establish a detailed structure-activity relationship, paving the way for its potential development as a clinical candidate.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine.
  • BenchChem. (2025).
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay.
  • Meddocs Publishers. (2021, April 16).
  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research.
  • Revvity. (n.d.).
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Panvera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Diva-Portal.org. (n.d.).
  • Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108.
  • Abdel-Wahab, B. F., et al. (2011).
  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles.
  • Semantic Scholar. (n.d.).
  • IntechOpen. (2016, June 30).
  • ResearchGate. (2025, August 9).
  • ResearchGate. (n.d.).
  • El-Metwally, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(3), 934-943.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Cetin, A. (2020, May 7).
  • PMC. (n.d.).
  • R Discovery. (2005, June 1). Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts.
  • ResearchGate. (2025, August 9).
  • PubMed. (2024, December 15). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B.
  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • PMC. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • MDPI. (2015, August 21). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-1H-pyrazole.
  • Chemistry & Biology Interface. (n.d.). Research-Paper-4.pdf.
  • Sigma-Aldrich. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Frontiers. (2021, April 30). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • PubMed. (2011, April 15).
  • Sci-Hub. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • ILHAN, I. Ö., & ÇADIR, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(6), 2561.
  • ResearchGate. (n.d.). In vitro COX-2 Inhibition of title 5(a-l) compounds.

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Comparative

mass spectrometry validation of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

[label="ESI Negative Mode\nDeprotonation", fillcolor="#4285F4", fontcolor Step-by-step LC-ESI-HRMS analytical workflow for pyrazole carboxylic acid validation. Isotope_Logic A Neutral Molecule C7H7ClN2O2 (Exact Mass: 186...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="ESI Negative Mode\nDeprotonation", fillcolor="#4285F4", fontcolor

Step-by-step LC-ESI-HRMS analytical workflow for pyrazole carboxylic acid validation.

Isotope_Logic A Neutral Molecule C7H7ClN2O2 (Exact Mass: 186.0196 Da) B Deprotonation (-H+) in ESI Source A->B C Pseudomolecular Ion [M-H]- B->C D 35Cl Isotope Peak m/z 185.0123 (Relative Intensity: 100%) C->D ~75% Natural Abundance E 37Cl Isotope Peak m/z 187.0094 (Relative Intensity: ~33%) C->E ~25% Natural Abundance

Causality of ESI negative mode ionization and the resulting 3:1 chlorine isotopic splitting pattern.

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. URL:[Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. URL:[Link]

  • Chloro pattern in Mass Spectrometry. YouTube. URL:[Link]

Validation

comparing synthesis routes for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Comparative Synthesis Guide: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid As a critical building block in the development of modern agrochemicals (such as SDHI fungicides) and targeted pharmaceuticals, 5-chloro-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

As a critical building block in the development of modern agrochemicals (such as SDHI fungicides) and targeted pharmaceuticals, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1373611-77-8) presents a unique synthetic challenge. The molecule requires precise regiocontrol to install a cyclopropyl group at C3, a carboxylate at C4, and a chlorine atom at C5. Direct electrophilic halogenation of pyrazoles typically favors the C4 position; thus, accessing the C5-chloro derivative necessitates strategic pre-functionalization[1].

This guide objectively compares the three most viable synthetic routes—Vilsmeier-Haack/Pinnick Oxidation, Sandmeyer Diazotization, and Dehydroxychlorination—analyzing their mechanistic causality, scalability, and experimental robustness.

Mechanistic Comparison of Synthetic Routes

Route 1: Vilsmeier-Haack Chloroformylation & Pinnick Oxidation (The Industry Standard)

This route is the most scalable and atom-economical method for accessing 5-chloro-4-carboxy pyrazoles[2]. It begins with the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate and hydrazine to form 3-cyclopropyl-1H-pyrazol-5(4H)-one.

  • Causality of the Vilsmeier-Haack Step: Treatment with Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) achieves two transformations simultaneously. The pyrazolone tautomerizes to its 5-hydroxy form, which attacks POCl₃. This activates the C5 position for nucleophilic displacement by chloride. Concurrently, the electron-rich C4 position attacks the electrophilic Vilsmeier-Haack intermediate (chloromethyleniminium ion), installing a formyl group upon aqueous workup[3].

  • Causality of the Pinnick Oxidation: The resulting 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is oxidized using Sodium Chlorite (NaClO₂). This is chosen over harsher oxidants (like KMnO₄) because it selectively oxidizes aldehydes to carboxylic acids without cleaving the sensitive cyclopropyl ring[4]. 2-methyl-2-butene is added as a critical hypochlorous acid (HOCl) scavenger to prevent unwanted electrophilic N-chlorination of the pyrazole core[5].

Route 2: Sandmeyer Diazotization (The Regiospecific Alternative)

When absolute regiochemical purity is required, the Sandmeyer route is preferred. It relies on the cyclocondensation of ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate with hydrazine to yield ethyl 5-amino-3-cyclopropyl-1H-pyrazole-4-carboxylate.

  • Causality of the Sandmeyer Step: Direct C5 chlorination is energetically unfavorable when C4 is occupied. By pre-installing an amino group at C5, we can leverage the high stability of pyrazole diazonium salts[1]. Diazotization using tert-butyl nitrite (t-BuONO) in the presence of Copper(II) Chloride (CuCl₂) facilitates a single-electron transfer (SET) mechanism, replacing the diazonium group with a chloride radical[6],[7]. This guarantees 100% regioselectivity at the C5 position. Subsequent saponification yields the target acid.

Route 3: Dehydroxychlorination (The Direct Ester Approach)

This route bypasses the oxidation step of Route 1 by building the pyrazole ring with the C4-ester already intact. Diethyl cyclopropanecarbonylmalonate is reacted with hydrazine to form ethyl 3-cyclopropyl-5-hydroxy-1H-pyrazole-4-carboxylate.

  • Causality of Dehydroxychlorination: Refluxing this intermediate in neat POCl₃ directly converts the C5-hydroxyl group into a chloride[8],[9]. While this avoids the need for a separate formylation/oxidation sequence, the initial cyclocondensation to form the highly substituted pyrazole can suffer from lower yields due to steric hindrance between the adjacent cyclopropyl and ester groups[10].

Pathway Visualization

SynthesisRoutes cluster_R1 Route 1: Vilsmeier-Haack / Pinnick cluster_R2 Route 2: Sandmeyer Reaction cluster_R3 Route 3: Dehydroxychlorination Final 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (Target Compound) R1_1 3-cyclopropyl-1H-pyrazol-5(4H)-one R1_2 5-chloro-3-cyclopropyl-1H-pyrazole- 4-carbaldehyde R1_1->R1_2 POCl3, DMF (Chloroformylation) R1_2->Final NaClO2, NaH2PO4 (Pinnick Oxidation) R2_1 Ethyl 5-amino-3-cyclopropyl-1H- pyrazole-4-carboxylate R2_2 Ethyl 5-chloro-3-cyclopropyl-1H- pyrazole-4-carboxylate R2_1->R2_2 t-BuONO, CuCl2 (Diazotization/Halogenation) R2_2->Final NaOH, then HCl (Saponification) R3_1 Ethyl 3-cyclopropyl-5-hydroxy-1H- pyrazole-4-carboxylate R3_1->R2_2 POCl3, Reflux (Dehydroxychlorination)

Figure 1: Divergent synthetic pathways for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Quantitative Performance & Yield Analysis

MetricRoute 1: Vilsmeier/PinnickRoute 2: SandmeyerRoute 3: Dehydroxychlorination
Overall Yield (from acyclic precursor) 65 - 75%45 - 55%50 - 60%
Regioselectivity (C5-Cl) High (>95%)Absolute (100%)High (>95%)
Key Reagent Hazards POCl₃ (Toxic/Corrosive), NaClO₂t-BuONO (Toxic), CuCl₂POCl₃ (Toxic/Corrosive)
Scalability Excellent (Kilogram scale)Moderate (Exothermic N₂ release)Good
Atom Economy HighLow (Loss of N₂, ester mass)Moderate

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure causality and experimental integrity at each step.

Protocol A: Vilsmeier-Haack Chloroformylation (Route 1)[2],[11]
  • Preparation of Vilsmeier Reagent: Cool anhydrous DMF (3.0 equiv) to 0 °C under N₂. Add POCl₃ (4.0 equiv) dropwise. Validation: The formation of the active chloromethyleniminium ion is highly exothermic; the solution will turn pale yellow and increase in viscosity.

  • Substrate Addition: Slowly add 3-cyclopropyl-1H-pyrazol-5(4H)-one (1.0 equiv) in portions to maintain the temperature below 10 °C.

  • Heating & Cyclization: Heat the mixture to 110 °C for 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar pyrazolone origin spot will disappear, replaced by a fast-moving UV-active spot (the aldehyde).

  • Quench: Cool to room temperature and pour carefully over crushed ice. Neutralize with saturated NaHCO₃ to pH 7. Extract with EtOAc.

Protocol B: Pinnick Oxidation (Route 1)[4],[5]
  • Reaction Setup: Dissolve 5-chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in a 4:1 mixture of t-BuOH and H₂O. Add 2-methyl-2-butene (10.0 equiv) and NaH₂PO₄ (2.0 equiv).

  • Oxidation: Cool to 0 °C. Add NaClO₂ (1.5 equiv) portion-wise. Validation: The reaction mixture will immediately turn a distinct yellow/green color due to the generation of chlorine dioxide (ClO₂).

  • Completion Check: Stir at room temperature for 4 hours. Validation: ¹H NMR of an aliquot must show the complete disappearance of the aldehyde proton singlet at ~9.8 ppm.

  • Workup: Acidify with 1M HCl to pH 3, extract with EtOAc, and wash with brine. Concentrate to yield the pure carboxylic acid.

Protocol C: Sandmeyer Diazotization (Route 2)[6],[7]
  • Diazotization: Suspend ethyl 5-amino-3-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 equiv) and CuCl₂ (1.2 equiv) in anhydrous acetonitrile. Cool to 0 °C.

  • Radical Halogenation: Add tert-butyl nitrite (1.5 equiv) dropwise. Validation: Immediate evolution of nitrogen gas (bubbling) confirms the decomposition of the diazonium intermediate. The reaction color will shift from green (Cu²⁺) to dark brown.

  • Completion: Warm to 60 °C for 2 hours until gas evolution ceases. Quench with 1M HCl and extract with dichloromethane.

  • Saponification: Treat the resulting ester with 2M NaOH in MeOH at 50 °C for 3 hours, then acidify with HCl to precipitate the final 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Conclusion & Route Selection Matrix

For industrial scale-up or bulk intermediate synthesis, Route 1 (Vilsmeier-Haack / Pinnick) is unequivocally the optimal choice due to its high atom economy, excellent overall yield, and avoidance of heavy metal catalysts[2],[5]. Route 2 (Sandmeyer) should be reserved for structure-activity relationship (SAR) medicinal chemistry campaigns where absolute regiochemical proof is required, as it bypasses any potential C4/C5 halogen scrambling[1]. Route 3 serves as a viable middle ground if the Pinnick oxidation proves problematic for downstream functional groups in highly complex derivative libraries[8].

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS/MS Quantification of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in Plasma

Welcome to our in-depth technical guide on the quantification of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our in-depth technical guide on the quantification of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods. We will not only detail a validated LC-MS/MS protocol but also provide a comprehensive comparison with a viable alternative, supported by experimental data and a discussion of the underlying scientific principles. Our goal is to equip you with the knowledge to select and implement the most appropriate method for your specific research needs.

The accurate measurement of drug concentrations in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, a representative small molecule with acidic properties, requires a highly sensitive and selective analytical method to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such applications due to its exceptional sensitivity, specificity, and wide dynamic range.[1]

This guide will adhere to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the generation of reliable and reproducible data.[2][3]

The Foundational Workflow of LC-MS/MS Bioanalysis

At its core, the LC-MS/MS workflow for quantifying a small molecule in plasma involves several critical stages, each contributing to the overall performance of the assay. The process begins with meticulous sample preparation to isolate the analyte from the complex biological matrix. This is followed by chromatographic separation and, finally, detection and quantification by the mass spectrometer.

LC-MS/MS Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample IS Internal Standard Spiking Plasma->IS Extraction Analyte Extraction (LLE, SPE, or PPT) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap Injection Sample Injection Evap->Injection Clean Extract Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Eluted Analyte MRM Tandem MS (MRM) (Precursor → Product) Ionization->MRM Detection Detection & Quantification MRM->Detection Data Data Analysis & Reporting Detection->Data Method Selection Workflow start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput matrix_sensitivity High Sensitivity to Matrix Effects? throughput->matrix_sensitivity No spe Choose SPE Method throughput->spe Yes cost_constraint Strict Budget Constraints? matrix_sensitivity->cost_constraint No matrix_sensitivity->spe Yes dev_time Limited Method Development Time? cost_constraint->dev_time No lle Choose LLE Method cost_constraint->lle Yes dev_time->lle Yes dev_time->lle No, consider LLE as a starting point

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound likely utilized as a building block in synthetic chemistry. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment and Triage: Understanding the Risks

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. Based on data from similar chemical structures, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid should be treated as a hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives and carboxylic acids are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Toxicity: Some pyrazole compounds can be harmful if swallowed or toxic in contact with skin.[4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[4][5]

Due to these potential hazards, this compound must be managed as regulated hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to proper PPE is mandatory when handling 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential absorption.[3]
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles causing serious eye irritation.[1][2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling powders outside of a fume hood to prevent inhalation of dust.[4]

All handling of this compound, especially weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: Classify all materials contaminated with 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (e.g., residual solid, contaminated labware, spill cleanup materials) as hazardous chemical waste.[5]

  • Containerization:

    • Place solid waste into a designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid"

      • The associated hazards (e.g., Irritant, Harmful)

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and segregated from incompatible materials.[5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental services contractor.[1] Provide the contractor with all available safety information.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor and safety officer.

  • Control and Contain: If safe to do so, prevent the spread of the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Regulatory Framework and Compliance

The disposal of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.

As a chlorinated heterocyclic compound, waste generated from its synthesis or use may fall under specific EPA hazardous waste codes, such as those in the F-list (wastes from non-specific sources) or K-list (wastes from specific sources), depending on the processes involved.[6][7] It is the responsibility of the waste generator to accurately classify the waste in accordance with all local, regional, and national regulations.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

DisposalWorkflow Disposal Workflow for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_procedure Disposal Procedure cluster_emergency Emergency Protocol start Start: Handling of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (e.g., excess reagent, contaminated labware) fume_hood->waste_generated classify_waste Classify as Hazardous Waste waste_generated->classify_waste containerize Place in a Labeled, Sealed, Compatible Hazardous Waste Container classify_waste->containerize Yes storage Store in Designated Hazardous Waste Accumulation Area containerize->storage professional_disposal Arrange for Pickup by a Licensed Disposal Company storage->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end spill_response Follow Spill Response Protocol: 1. Evacuate & Alert 2. Contain 3. Clean up as hazardous waste 4. Decontaminate spill->spill_response Yes spill_response->containerize

Caption: Disposal workflow for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Angene Chemical. (2024, September 19). Safety Data Sheet.
  • LGC Standards. (2018, October 23). Safety data sheet.
  • MSDS of 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid
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